1,4'-Bipiperidin-3-OL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-4-ylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9-11,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQUIJQEUBAMTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610673 | |
| Record name | [1,4'-Bipiperidin]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864356-11-6 | |
| Record name | [1,4'-Bipiperidin]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,4'-Bipiperidin-3-ol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 1,4'-Bipiperidin-3-ol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from structurally similar compounds, namely 1,4'-bipiperidine and various N-substituted piperidin-3-ol derivatives, to provide a predictive and practical resource for researchers.
Chemical Properties and Structure
This compound is a heterocyclic compound featuring a bipiperidine core with a hydroxyl group on one of the piperidine rings. Its structure suggests potential applications as a scaffold in medicinal chemistry, building upon the known biological activities of related piperidine-containing molecules.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 1,4'-Bipiperidine[1] | Piperidin-3-ol[2] |
| Molecular Formula | C₁₀H₂₀N₂O | C₁₀H₂₀N₂ | C₅H₁₁NO |
| Molecular Weight | 184.28 g/mol | 168.28 g/mol | 101.15 g/mol |
| IUPAC Name | [1,4'-Bipiperidin]-3-ol | 1-piperidin-4-ylpiperidine | piperidin-3-ol |
| SMILES | OC1CCN(C2CCNCC2)CC1 | C1CCN(CC1)C2CCNCC2 | C1CC(CNC1)O |
| CAS Number | 221549-27-9 | 4897-50-1 | 6859-99-0 |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Expected to be soluble in water and polar organic solvents | Data not available | Data not available |
Experimental Protocols
Proposed Synthesis Workflow
A plausible synthetic route to this compound could involve the reaction of 1,4'-bipiperidine with a suitable oxidizing agent to introduce a hydroxyl group, or a multi-step synthesis starting from a protected piperidin-3-one derivative. A potential two-step synthesis is outlined below:
-
Step 1: N-Alkylation of a protected 3-hydroxypiperidine. A protected form of piperidin-3-ol, such as 1-Boc-3-hydroxypiperidine, can be reacted with a suitable piperidine precursor bearing a leaving group, like 1-Boc-4-(tosyloxy)piperidine, under basic conditions to form the bipiperidine linkage.
-
Step 2: Deprotection. The protecting groups (e.g., Boc) are then removed under acidic conditions to yield the final product, this compound.
Caption: Proposed two-step synthesis of this compound.
Analytical Methods
Standard analytical techniques can be employed for the characterization and purity assessment of this compound.
Table 2: Analytical Methodologies
| Technique | Protocol | Expected Observations |
| ¹H NMR | The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) and analyzed using a standard NMR spectrometer (e.g., 400 MHz). | The spectrum would show characteristic peaks for the piperidine ring protons and a signal for the hydroxyl proton. The chemical shifts and coupling patterns would confirm the connectivity of the two piperidine rings and the position of the hydroxyl group. |
| ¹³C NMR | The sample is dissolved in a suitable deuterated solvent and analyzed. | The spectrum would display distinct signals for each carbon atom in the molecule, including the carbon bearing the hydroxyl group, which would appear at a characteristic downfield shift. |
| Mass Spectrometry (MS) | Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used. For GC-MS, a derivatization step (e.g., silylation of the hydroxyl group) may be necessary to improve volatility. | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound. Fragmentation patterns would be characteristic of the bipiperidine structure. |
| Infrared (IR) Spectroscopy | The sample can be analyzed as a neat liquid, a KBr pellet, or a thin film. | The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the piperidine rings would appear around 2800-3000 cm⁻¹. C-N stretching vibrations would be observed in the fingerprint region (typically 1000-1300 cm⁻¹). |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water (with an additive like formic acid or trifluoroacetic acid) and a polar organic solvent (e.g., acetonitrile or methanol) can be used to assess purity. | A single major peak would indicate a pure compound. The retention time would be characteristic of the compound under the specific chromatographic conditions. |
Biological Activity and Signaling Pathways
There is currently no specific information available in the searched literature regarding the biological activity or the signaling pathways associated with this compound. However, the bipiperidine scaffold is present in a number of biologically active molecules. For instance, various derivatives of 1,4'-bipiperidine have been investigated as histamine H3 receptor antagonists[3]. Additionally, substituted piperidin-3-ol moieties are found in compounds with activity at monoamine transporters[4].
Given these precedents, this compound represents a novel scaffold that could be explored for its potential interactions with various biological targets. Future research could focus on screening this compound against a panel of receptors and enzymes to elucidate its pharmacological profile.
References
- 1. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of 1,4'-Bipiperidin-3-OL: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4'-Bipiperidin-3-OL is a heterocyclic organic compound featuring a bipiperidine scaffold with a hydroxyl group at the 3-position of one piperidine ring. While specific experimental data for this precise molecule is limited in publicly available literature, this technical guide provides a comprehensive overview of its predicted physicochemical characteristics based on structurally related compounds. Furthermore, it outlines detailed experimental protocols for the determination of these properties and explores potential biological activities and associated signaling pathways, drawing insights from analogous bipiperidine derivatives. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of novel bipiperidine compounds.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimations derived from data available for structurally similar compounds, such as piperidin-3-ol, 1,4'-bipiperidine, and other substituted bipiperidine analogs. Experimental verification is essential for precise characterization.
| Property | Predicted Value | Structural Analogs for Reference |
| Molecular Formula | C₁₀H₂₀N₂O | - |
| Molecular Weight | 184.28 g/mol | - |
| Melting Point (°C) | 90 - 110 | (R)-piperidin-3-ol: 91-92°C |
| Boiling Point (°C) | > 300 (Predicted) | 1,4'-Bipiperidin-4-ol: 321.8±37.0 °C (Predicted) |
| pKa | 8.5 - 10.5 (for the piperidine nitrogens) | (R)-piperidin-3-ol: 14.91±0.20 (Predicted for the hydroxyl proton) |
| LogP | 0.5 - 1.5 (Predicted) | (R)-piperidin-3-ol: 0.05950 |
| Aqueous Solubility | Moderately soluble | General trend for similar amine-containing compounds |
Synthesis and Experimental Protocols
Proposed Synthesis
A plausible synthetic route to this compound could involve the reductive amination of 1-(tert-butoxycarbonyl)piperidin-4-one with 3-hydroxypiperidine, followed by deprotection of the Boc group.
Experimental Protocols for Physicochemical Characterization
The following are detailed, generalized protocols for determining the key physicochemical properties of a solid organic compound like this compound.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.
-
Procedure:
-
Finely powder a small amount of the dry sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[1]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[1]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[2]
-
For a pure compound, the melting range should be narrow (0.5-2°C).
-
-
Apparatus: Thiele tube or a small test tube with a side arm, capillary tube (sealed at one end), thermometer, heating mantle or oil bath.
-
Procedure (Micro method):
-
Place a small amount of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed end up) into the test tube containing the liquid.
-
Attach the test tube to a thermometer and place the assembly in a Thiele tube or an oil bath.
-
Heat the apparatus gently. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[3]
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[4]
-
-
Method: Potentiometric titration is a standard method for determining the pKa of amines.
-
Apparatus: pH meter, burette, stirrer, beaker.
-
Procedure:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/alcohol mixture).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point. For a diprotic base like 1,4'-bipiperidine, two equivalence points and two pKa values will be observed.
-
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and rapid method for estimating LogP.[5][6][7]
-
Apparatus: HPLC system with a C18 column and a UV detector.
-
Procedure:
-
Prepare a series of standard compounds with known LogP values.
-
Inject each standard onto the HPLC column and determine its retention time.
-
Create a calibration curve by plotting the logarithm of the retention time (log k') against the known LogP values of the standards.[5]
-
Inject the test compound (this compound) under the same chromatographic conditions and determine its retention time.
-
Calculate the LogP of the test compound using the calibration curve.[5]
-
-
Apparatus: Vials with screw caps, orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of purified water or a buffer solution of a specific pH.[8]
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
After shaking, centrifuge the samples to separate the undissolved solid.[10][9]
-
Carefully remove an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC or UV-Vis spectrophotometry against a calibration curve.[11]
-
The measured concentration represents the aqueous solubility of the compound under the tested conditions.
-
Potential Biological Activities and Signaling Pathways
Based on the activities of structurally related bipiperidine and piperidine derivatives, this compound may exhibit activity as a modulator of various central nervous system (CNS) targets.
Histamine H3 Receptor Antagonism
Many bipiperidine derivatives have been investigated as histamine H3 receptor (H3R) antagonists.[12] The H3R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the CNS.[13] Antagonism of this receptor leads to increased levels of these neurotransmitters, which can have pro-cognitive and wakefulness-promoting effects.
Monoamine Transporter Inhibition
Piperidine-based structures are also known to interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[14][15][16][17][18] Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, a mechanism of action for many antidepressant and psychostimulant drugs.
Conclusion
While experimental data on this compound is not currently available, this technical guide provides a robust framework for its characterization and potential therapeutic exploration. The predicted physicochemical properties suggest that it is a small, moderately lipophilic, and basic molecule. The provided experimental protocols offer a clear path for its empirical characterization. Furthermore, the analysis of structurally related compounds points towards promising avenues for investigation into its biological activity, particularly in the context of CNS disorders. This guide serves as a foundational resource to stimulate and support further research into this and other novel bipiperidine derivatives.
References
- 1. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 2. byjus.com [byjus.com]
- 3. Video: Boiling Points - Concept [jove.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 13. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 14. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 18. The Norepinephrine Transporter in Attention-Deficit/Hyperactivity Disorder Investigated With Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: 1,4'-Bipiperidin-3-OL (CAS 864356-11-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4'-Bipiperidin-3-OL is a heterocyclic organic compound featuring a bipiperidine scaffold. The piperidine and bipiperidine motifs are prevalent in a wide range of biologically active compounds and approved pharmaceuticals, highlighting their importance as pharmacophores in drug discovery. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a proposed synthetic route, and potential biological significance based on related structures.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. This data is compiled from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 864356-11-6 | N/A |
| Molecular Formula | C₁₀H₂₀N₂O | [1] |
| Molecular Weight | 184.28 g/mol | [1] |
| Appearance | Solid (at 20°C) | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Store in a cool, dry place; some suppliers recommend 2-8°C under an inert atmosphere. | [1] |
| InChI | InChI=1S/C10H20N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9-11,13H,1-8H2 | [2] |
| InChIKey | NNQUIJQEUBAMTA-UHFFFAOYSA-N | [2] |
| SMILES | C1CN(CCC1)C2CCN(C2)O | N/A |
Synthesis and Purification
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below, starting from commercially available 1-Boc-3-piperidone and piperidine.
Step 1: Synthesis of 1-Boc-1'-(piperidin-4-yl)piperidin-3-one
This step involves a reductive amination reaction between 1-Boc-3-piperidone and piperidine.
-
Reaction: 1-Boc-3-piperidone + Piperidine → 1-Boc-1'-(piperidin-4-yl)piperidin-3-one
-
Reagents and Conditions: A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature.
-
Work-up: The reaction mixture would typically be quenched with an aqueous solution (e.g., saturated sodium bicarbonate), and the product extracted with an organic solvent. The organic layer would then be washed, dried, and concentrated.
Step 2: Reduction of the Ketone to Form this compound
The ketone functionality in the intermediate is reduced to the corresponding alcohol.
-
Reaction: 1-Boc-1'-(piperidin-4-yl)piperidin-3-one → this compound
-
Reagents and Conditions: A reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol at 0°C to room temperature. This step would also likely cleave the Boc protecting group under the reaction or work-up conditions. If the Boc group remains, a subsequent deprotection step with an acid like trifluoroacetic acid (TFA) in DCM would be necessary.
-
Work-up: The reaction would be quenched, and the product extracted and purified.
Purification and Analytical Characterization
Purification of the final compound would likely involve standard techniques such as column chromatography on silica gel. The structure and purity of this compound would be confirmed using a combination of analytical methods.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on both piperidine rings, including a characteristic signal for the proton on the carbon bearing the hydroxyl group. |
| ¹³C NMR | Resonances for all 10 carbon atoms in the molecule, with the carbon attached to the hydroxyl group appearing in the typical range for a secondary alcohol. |
| Mass Spectrometry (MS) | A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (184.28 g/mol ). |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of an O-H stretch, and C-N and C-H stretching frequencies. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Potential Biological Activity and Applications in Drug Discovery
While no specific biological activity data for this compound has been found in the public domain, the 1,4'-bipiperidine scaffold is a key feature in several classes of biologically active molecules. This suggests that this compound could serve as a valuable building block or lead compound in drug discovery programs.
Histamine H3 Receptor Antagonism
Derivatives of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine have been synthesized and evaluated as potent histamine H3 receptor antagonists. The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system and is a target for the treatment of various neurological and cognitive disorders. The 1,4'-bipiperidine moiety in these compounds is crucial for their binding and activity.
References
An In-depth Technical Guide to the Stereoisomers of 1,4'-Bipiperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1,4'-Bipiperidin-3-ol, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited direct literature on this specific molecule, this guide extrapolates information from closely related and structurally analogous compounds, including 3-hydroxypiperidine and other 1,4'-bipiperidine derivatives. The guide covers the synthesis, stereochemistry, potential properties, and analytical methodologies relevant to the study of these stereoisomers.
Introduction to this compound
This compound is a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals. The structure consists of two piperidine rings linked at the 1 and 4' positions, with a hydroxyl group at the 3-position of the first piperidine ring. The presence of a chiral center at the 3-position gives rise to two enantiomers, (R)-1,4'-Bipiperidin-3-ol and (S)-1,4'-Bipiperidin-3-ol. These stereoisomers are expected to have distinct pharmacological and toxicological profiles, making their separation and individual characterization crucial for drug development.
Stereochemistry and Isomerism
The carbon atom at the 3-position of the this compound molecule is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a hydroxyl group, and two different carbon atoms within the piperidine ring. This results in the existence of two enantiomers, which are non-superimposable mirror images of each other.
Diagram 1: Stereoisomers of this compound
1,4'-Bipiperidin-3-OL molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular properties of 1,4'-Bipiperidin-3-OL. In light of the limited publicly available data on this specific molecule, this document also explores the broader context of the 1,4'-bipiperidine scaffold, which is a significant pharmacophore in medicinal chemistry.
Molecular Identity and Properties
Based on its nomenclature, this compound consists of a piperidin-3-ol moiety linked via its nitrogen atom at position 1 to the carbon atom at position 4' of a second piperidine ring. This structure leads to the following molecular characteristics:
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O |
| Molecular Weight | 184.28 g/mol |
| Exact Mass | 184.157563 g/mol |
Note: These values are calculated based on the deduced chemical structure. PubChem entries for other isomers with the formula C₁₀H₂₀N₂O confirm the molecular weight.[1][2]
Synthesis and Methodologies
A logical workflow for the synthesis of functionalized bipiperidine scaffolds can be conceptualized as follows:
References
Technical Guide: Spectroscopic Data for 1,4'-Bipiperidin-3-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4'-Bipiperidin-3-OL is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The piperidine scaffold is a well-established privileged structure in pharmaceutical sciences. This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to ensure reproducibility. A generalized workflow for the spectroscopic characterization of novel compounds is provided to guide researchers in their analytical endeavors.
Data Presentation
The following tables summarize the hypothetical quantitative spectroscopic data for this compound.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.65 | m | 1H | H-3 |
| 3.10 | d | 2H | H-2eq, H-6eq (Piperidine-1) |
| 2.95 | d | 2H | H-2'eq, H-6'eq (Piperidine-4') |
| 2.50 | t | 1H | H-4' |
| 2.30 | t | 2H | H-2ax, H-6ax (Piperidine-1) |
| 2.15 | t | 2H | H-2'ax, H-6'ax (Piperidine-4') |
| 1.90 | m | 2H | H-3'eq, H-5'eq (Piperidine-4') |
| 1.75 | s (br) | 1H | OH |
| 1.60 | m | 2H | H-4eq, H-5eq (Piperidine-1) |
| 1.40 | m | 2H | H-3'ax, H-5'ax (Piperidine-4') |
| 1.25 | m | 2H | H-4ax, H-5ax (Piperidine-1) |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 68.5 | C-3 |
| 60.2 | C-4' |
| 54.5 | C-2, C-6 |
| 51.0 | C-2', C-6' |
| 46.0 | C-4 |
| 32.5 | C-5 |
| 28.0 | C-3', C-5' |
Table 3: Hypothetical IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Medium | O-H stretch |
| 2950-2800 | Strong | C-H stretch (aliphatic) |
| 1450 | Medium | CH₂ scissoring |
| 1100 | Medium | C-N stretch |
| 1050 | Medium | C-O stretch |
Table 4: Hypothetical Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 185.16 | 100 | [M+H]⁺ |
| 167.15 | 45 | [M+H - H₂O]⁺ |
| 98.10 | 85 | Piperidinyl iminium ion |
| 84.08 | 60 | Piperidine fragment |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1]
-
¹H NMR Acquisition: The spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were collected.
-
¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 1024 scans were collected with proton decoupling.
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[2]
-
Instrumentation: The IR spectrum was recorded using an FTIR spectrometer equipped with a diamond ATR accessory.
-
Acquisition: The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.[3]
-
Data Processing: The resulting spectrum was baseline-corrected and is presented in terms of transmittance.
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound was prepared by dissolving approximately 1 mg of the compound in 1 mL of a 50:50 mixture of methanol and water containing 0.1% formic acid.
-
Instrumentation: The mass spectrum was obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.[4][5]
-
Acquisition: The sample solution was infused into the ESI source at a flow rate of 5 µL/min. The analysis was performed in positive ion mode with the capillary voltage set to 3.5 kV. The desolvation gas temperature was maintained at 250°C. The mass spectrum was acquired over a mass-to-charge (m/z) range of 50-500.[4][6]
-
Data Processing: The acquired spectrum was processed to identify the protonated molecular ion ([M+H]⁺) and major fragment ions.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a newly synthesized chemical compound.
Caption: A generalized workflow for the spectroscopic characterization of a novel compound.
References
- 1. rsc.org [rsc.org]
- 2. agilent.com [agilent.com]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. phys.libretexts.org [phys.libretexts.org]
- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Solubility and Stability of 1,4'-Bipiperidin-3-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4'-Bipiperidin-3-ol is a heterocyclic compound of interest in pharmaceutical research due to its structural motifs, which are present in various biologically active molecules. An understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential drug candidate. These properties fundamentally influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation possibilities. This technical guide provides a comprehensive overview of the methodologies used to assess the solubility and stability of a compound like this compound, in line with regulatory expectations. While specific experimental data for this compound is not publicly available, this document outlines the requisite experimental protocols and provides illustrative data tables.
I. Solubility Assessment of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1] It is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure.[1] The "shake-flask" method is a widely used technique to determine thermodynamic solubility.[2]
A. Factors Influencing the Solubility of this compound
The structure of this compound, featuring two piperidine rings and a hydroxyl group, suggests a degree of polarity. The nitrogen atoms can act as hydrogen bond acceptors, and the hydroxyl group can act as both a hydrogen bond donor and acceptor. These features indicate that the compound is likely to have moderate solubility in aqueous solutions, which can be influenced by pH.[3] In acidic conditions, the nitrogen atoms can be protonated, increasing aqueous solubility. Its solubility in organic solvents will depend on the polarity of the solvent.
B. Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol outlines the steps to determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Solvents: Purified water, 0.1 M HCl, pH 7.4 phosphate buffered saline (PBS), methanol, ethanol, dimethyl sulfoxide (DMSO)
-
20 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.45 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of the different solvents.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.[4]
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC method.
-
Calculate the solubility in mg/mL or µg/mL.
C. Data Presentation: Hypothetical Solubility of this compound
The following table illustrates how the solubility data for this compound would be presented.
| Solvent | Temperature (°C) | pH | Solubility (mg/mL) |
| Purified Water | 25 | ~8-9 | 5.2 |
| Purified Water | 37 | ~8-9 | 7.8 |
| 0.1 M HCl | 25 | 1.0 | > 50 |
| 0.1 M HCl | 37 | 1.0 | > 50 |
| pH 7.4 PBS | 25 | 7.4 | 10.5 |
| pH 7.4 PBS | 37 | 7.4 | 15.2 |
| Methanol | 25 | N/A | > 100 |
| Ethanol | 25 | N/A | 85.3 |
| DMSO | 25 | N/A | > 200 |
II. Stability Assessment of this compound
Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.[6][7][8]
A. Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, exposes the API to conditions more severe than accelerated stability testing to identify likely degradation products.[8]
1. Hydrolytic Degradation:
-
Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, purified water, and 0.1 M NaOH.[9] Store the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).[9] Analyze samples at different time points.
-
Analysis: Use a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
2. Oxidative Degradation:
-
Procedure: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store the solution at room temperature for a specified period, protected from light. Analyze samples at different time points.
-
Analysis: Use HPLC to assess the degradation and formation of impurities.
3. Photolytic Degradation:
-
Procedure: Expose a solid sample and a solution of this compound to a light source with a specified output (e.g., ICH option 1: UV and visible light). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Compare the chromatograms of the exposed and control samples to determine the extent of photodegradation.
4. Thermal Degradation:
-
Procedure: Expose a solid sample of this compound to elevated temperatures (e.g., 60°C, 80°C) for a specified period.
-
Analysis: Analyze the sample using HPLC to identify any thermal degradants.
B. Data Presentation: Hypothetical Forced Degradation of this compound
| Stress Condition | Duration | % Degradation | Major Degradation Products (Retention Time) |
| 0.1 M HCl (60°C) | 7 days | 8.5 | Impurity A (4.2 min), Impurity B (6.8 min) |
| Water (60°C) | 7 days | < 1.0 | Not Detected |
| 0.1 M NaOH (60°C) | 7 days | 12.3 | Impurity C (3.5 min) |
| 3% H₂O₂ (RT) | 48 hours | 15.7 | Impurity D (5.1 min), Impurity E (7.2 min) |
| Photolytic (ICH Option 1) | 7 days | 3.2 | Impurity F (8.1 min) |
| Thermal (80°C) | 14 days | 5.6 | Impurity G (6.5 min) |
C. Experimental Protocol: Long-Term Stability Study
Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life of an API.[5][10]
Procedure:
-
Store at least three primary batches of this compound in a container closure system that simulates the proposed packaging.[10]
-
Place the samples in stability chambers under long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH).[5]
-
Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[10][11]
-
The testing should include appearance, assay, and purity (degradation products).
D. Data Presentation: Hypothetical Long-Term Stability of this compound (25°C/60%RH)
| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white solid | 99.8 | 0.15 |
| 3 | White to off-white solid | 99.7 | 0.18 |
| 6 | White to off-white solid | 99.8 | 0.20 |
| 9 | White to off-white solid | 99.6 | 0.22 |
| 12 | White to off-white solid | 99.5 | 0.25 |
| 18 | White to off-white solid | 99.4 | 0.28 |
| 24 | White to off-white solid | 99.2 | 0.31 |
| 36 | White to off-white solid | 98.9 | 0.35 |
III. Analytical Methodologies
A validated stability-indicating analytical method is essential for both solubility and stability studies.[11] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and robust technique for this purpose.[12][13] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.
IV. Visualizations
A. Experimental Workflow for Solubility and Stability Testing
Caption: Experimental workflow for determining solubility and stability.
B. Logical Relationships in Physicochemical Profiling
Caption: Interplay of factors affecting drug development.
V. Conclusion
The solubility and stability of this compound are critical parameters that must be thoroughly investigated to support its progression in the drug development pipeline. This technical guide has provided a framework for the systematic evaluation of these properties, from the initial determination of solubility using the shake-flask method to comprehensive stability profiling through forced degradation and long-term studies. The generation of such data is indispensable for formulation development, understanding potential degradation pathways, and establishing appropriate storage conditions and shelf-life, thereby ensuring the quality, safety, and efficacy of the potential drug substance.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. fdaghana.gov.gh [fdaghana.gov.gh]
- 6. biopharminternational.com [biopharminternational.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. rsc.org [rsc.org]
- 11. rwandafda.gov.rw [rwandafda.gov.rw]
- 12. employees.csbsju.edu [employees.csbsju.edu]
- 13. An Investigative Review for Pharmaceutical Analysis of 1,4-Dihydropyridine-3,5-Dicarboxylic Acid Derivative: Cilnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Applications of 1,4'-Bipiperidin-3-ol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on 1,4'-Bipiperidin-3-ol is limited in publicly available literature. This document explores its potential research applications based on the well-documented activities of its core structural components: the 1,4'-bipiperidine scaffold and the piperidin-3-ol moiety, as well as analogs. The experimental protocols and some data presented are hypothetical and for illustrative purposes.
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The 1,4'-bipiperidine motif, a conjunction of two piperidine rings, is a key structural element in several pharmacologically active compounds, including the potent topoisomerase I inhibitor irinotecan. The incorporation of a hydroxyl group at the 3-position of one piperidine ring, affording this compound, introduces a chiral center and a functional group capable of forming hydrogen bonds. These features suggest that this compound could serve as a versatile scaffold for the development of novel therapeutics targeting a range of biological pathways. This whitepaper will delineate the potential research applications of this compound by examining the established pharmacology of its constituent parts and related molecules, and will propose synthetic strategies and hypothetical experimental designs.
Physicochemical Properties and Synthesis
Predicted Physicochemical Properties
| Property | (R)-Piperidin-3-ol[2] | This compound (Predicted) |
| Molecular Formula | C5H11NO | C10H20N2O |
| Molecular Weight | 101.15 g/mol | 184.28 g/mol |
| Melting Point | 91-92 °C | Not available |
| Boiling Point | 191.9 ± 23.0 °C | Not available |
| pKa | 14.91 ± 0.20 | Not available |
| LogP | 0.0595 | Predicted to be slightly higher |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 3 |
Proposed Synthetic Strategy
A plausible synthetic route to this compound could involve the reductive amination of N-Boc-3-hydroxypiperidine with 4-piperidone, followed by deprotection. This approach is analogous to methods used for the synthesis of other 1,4'-bipiperidine derivatives.
Potential Research Applications
Central Nervous System Disorders
Derivatives of piperidin-3-ol have shown significant activity at monoamine transporters, which are key targets in the treatment of neurological and psychiatric disorders. For instance, a series of 4-substituted-1-(2-hydroxy-2-phenylethyl)-piperidin-3-ol derivatives have been developed as potent inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3]
| Compound Example from Literature[3] | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| 9b | 2.29 | 78.4 | 155 |
| 9d | 1.55 | 14.1 | 259 |
The this compound scaffold could be explored for the development of novel monoamine transporter inhibitors. The second piperidine ring offers a vector for chemical modification to fine-tune selectivity and pharmacokinetic properties.
Oncology
The 1,4'-bipiperidine core is a well-established pharmacophore in oncology. Its most notable application is in the structure of irinotecan, a topoisomerase I inhibitor used in the treatment of colorectal cancer. While not a direct analog, this highlights the potential of the bipiperidine scaffold to be incorporated into cytotoxic agents.
Furthermore, derivatives of 1,4'-bipiperidine have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells.[4] PARP inhibitors have emerged as a significant class of targeted cancer therapies. The 3-hydroxyl group on this compound could serve as a key interaction point with the active site of PARP or as a handle for further derivatization.
Histamine H3 Receptor Antagonism
A series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines have been synthesized and evaluated as histamine H3 receptor antagonists.[5] The H3 receptor is primarily expressed in the central nervous system and its modulation has therapeutic potential for treating cognitive disorders, sleep disorders, and other neurological conditions. The 1,4'-bipiperidine moiety in these compounds is crucial for their activity. The introduction of a 3-hydroxyl group could provide an additional point of interaction with the receptor, potentially leading to increased potency or altered selectivity.
Hypothetical Experimental Protocols
Synthesis of this compound
Materials:
-
N-Boc-3-hydroxypiperidine
-
4-Piperidone
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) and 4-piperidone (1.1 eq) in DCM, add NaBH(OAc)3 (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-1,4'-Bipiperidin-3-ol.
-
Dissolve the purified intermediate in DCM and add TFA (10 eq) at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.
-
Filter and dry the solid to yield this compound as a TFA salt.
Monoamine Transporter Binding Assay
Objective: To determine the binding affinity of this compound derivatives for DAT, NET, and SERT.
Materials:
-
Cell membranes expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).
-
Non-specific binding inhibitors: GBR 12909 (for DAT), desipramine (for NET), fluoxetine (for SERT).
-
Test compounds (this compound derivatives).
-
Assay buffer.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or test compound.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.
Conclusion
While direct experimental investigation of this compound is currently lacking in the scientific literature, a thorough analysis of its structural components and related analogs strongly suggests its potential as a valuable scaffold in drug discovery. The combination of the pharmacologically privileged 1,4'-bipiperidine core with a stereogenic, hydrogen-bonding hydroxyl group presents numerous opportunities for the development of novel therapeutics, particularly in the areas of central nervous system disorders, oncology, and histamine H3 receptor modulation. The proposed synthetic strategies are feasible and provide a clear path for the synthesis of this compound and its derivatives. Further experimental validation is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-piperidin-3-ol|lookchem [lookchem.com]
- 3. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of 1,4'-Bipiperidin-3-OL Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4'-bipiperidin-3-ol scaffold has emerged as a privileged structural motif in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents targeting a range of biological entities. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this important chemical core, with a focus on quantitative data and detailed experimental methodologies.
Synthetic Strategies
The synthesis of this compound derivatives typically involves a multi-step sequence, leveraging established methodologies in heterocyclic chemistry. A common approach involves the coupling of a suitably protected piperidin-3-ol fragment with a second piperidine ring. Key synthetic strategies often employ reductive amination or nucleophilic substitution reactions.
One illustrative synthetic pathway begins with the protection of the nitrogen atom of piperidin-3-ol, followed by activation of the 4-position of the second piperidine ring for subsequent coupling. The choice of protecting groups is critical to ensure compatibility with downstream reaction conditions.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for this compound derivatives.
Therapeutic Applications and Structure-Activity Relationships
Derivatives of the 1,4'-bipiperidine scaffold have shown significant promise in modulating the activity of various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. The hydroxyl group at the 3-position of the piperidine ring can serve as a crucial hydrogen bond donor or acceptor, influencing ligand-receptor interactions and metabolic stability.
Histamine H3 Receptor Antagonism
A series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines have been synthesized and evaluated as histamine H3 receptor antagonists.[1] The 1,4'-bipiperidine moiety serves as a key pharmacophoric element for receptor binding. Structure-activity relationship studies have revealed that modifications at the 6-position of the pyridine ring can significantly impact in vitro potency and selectivity, as well as mitigate off-target effects such as hERG channel activity.[1]
Poly (ADP-ribose) Polymerase (PARP) Inhibition
3-Substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and a key target in oncology.[2] The 1,4'-bipiperidine core in these molecules acts as a scaffold to correctly position the pharmacophoric carboxamide group within the enzyme's active site.
Monoamine Transporter Inhibition
While not strictly 1,4'-bipiperidine derivatives, related (3R,4R)-4-substituted-piperidin-3-ol compounds have been developed as inhibitors of monoamine transporters (DAT, NET, and SERT).[3] These studies highlight the importance of the stereochemistry at the 3- and 4-positions of the piperidin-3-ol ring for achieving high affinity and selectivity. For instance, certain stereoisomers exhibit high affinity for the dopamine transporter (DAT) and moderate to high affinity for the norepinephrine transporter (NET).[3]
Opioid Receptor Modulation
The broader class of 4-substituted piperidines has been extensively explored for their interaction with opioid receptors.[4][5] These studies provide valuable insights into the structural requirements for potent and selective agonism or antagonism at mu, delta, and kappa opioid receptors. The nature and orientation of the substituent at the 4-position of the piperidine ring are critical determinants of pharmacological activity.
The logical relationship for designing new derivatives often follows a path of identifying a lead compound and then systematically modifying its structure to improve potency, selectivity, and pharmacokinetic properties.
Caption: A typical workflow for drug design and optimization.
Quantitative Data Summary
The following tables summarize key quantitative data for selected 1,4'-bipiperidine and related piperidin-3-ol derivatives from the literature.
Table 1: Histamine H3 Receptor Binding Affinity [1]
| Compound | R-group (at pyridine-6) | hH3 Ki (nM) | hERG IC50 (µM) |
| 1a | -H | 10 | 5.6 |
| 1b | -CH3 | 5 | >30 |
| 1c | -OCH3 | 3 | 15 |
| 1d | -Cl | 2 | 8 |
Table 2: Monoamine Transporter Inhibition Constants [3]
| Compound | Stereochemistry | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| 9b | (3R,4R,R) | 2.29 | 78.4 | 155 |
| 9d | (3S,4S,R) | 1.55 | 14.1 | 259 |
Detailed Experimental Protocols
General Procedure for Reductive Amination for the Synthesis of 1,4'-Bipiperidines
To a solution of the secondary amine (1.0 eq.) and the corresponding ketone (1.0-1.2 eq.) in a suitable solvent such as dichloroethane or methanol at room temperature is added a reducing agent, for example, sodium triacetoxyborohydride (1.5-2.0 eq.). A catalytic amount of acetic acid may be added to facilitate the reaction. The reaction mixture is stirred at room temperature for a period of 12-24 hours, or until completion as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 1,4'-bipiperidine derivative.
[35S]GTPγS Binding Assay for Functional Activity at GPCRs
The functional activity of compounds at G-protein coupled receptors (e.g., opioid or histamine receptors) can be determined using a [35S]GTPγS binding assay in membranes prepared from cells expressing the receptor of interest.
-
Membrane Preparation: Cells stably expressing the receptor of interest are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Assay Protocol: The assay is performed in a 96-well plate format. To each well, the following are added in order: assay buffer (containing GDP, e.g., 100 µM), cell membranes, the test compound at various concentrations, and the agonist (for antagonist mode). The reaction is initiated by the addition of [35S]GTPγS.
-
Incubation and Termination: The plates are incubated at 30°C for 60 minutes with gentle shaking. The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Detection: The filters are washed with cold buffer, dried, and the amount of bound [35S]GTPγS is determined by liquid scintillation counting.
-
Data Analysis: The data are analyzed using a non-linear regression to determine EC50 values for agonists or Ki values for antagonists.
The following diagram illustrates the principle of the [35S]GTPγS binding assay for an antagonist.
References
- 1. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PMC [pmc.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable versatility and presence in a vast number of FDA-approved drugs and biologically active natural products have cemented its status as a "privileged scaffold" in drug design. This technical guide delves into the multifaceted role of piperidine-containing compounds in drug discovery, offering a comprehensive overview of their quantitative structure-activity relationships (SAR), detailed experimental protocols for their evaluation, and visual representations of the intricate signaling pathways they modulate.
The Ubiquitous Pharmacophore: A Survey of Therapeutic Applications
Piperidine derivatives have demonstrated significant therapeutic potential across a wide spectrum of diseases. Their unique structural and physicochemical properties, including the ability to engage in hydrogen bonding and adopt various conformations, allow them to interact with a diverse range of biological targets. This has led to their successful development as anticancer agents, central nervous system (CNS) modulators, and anti-infective drugs, among others.
Quantitative Structure-Activity Relationship (SAR) Analysis
The biological activity of piperidine-containing compounds is intricately linked to the nature, position, and stereochemistry of substituents on the piperidine ring. A thorough understanding of these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic profiles. This section summarizes key quantitative SAR data for piperidine derivatives in several major therapeutic areas, presented in a clear, tabular format for easy comparison.
Anticancer Activity
Piperidine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation and aberrant signaling pathways.
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀/GI₅₀ (µM) | Reference |
| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 | [1] |
| OVCAR-8 (Ovarian) | 0.1 - 15.8 | [1] | ||
| HCT116 (Colon) | - | [1] | ||
| Piperidine-based PARP-1 Inhibitors (e.g., Y17, Y29, Y31, Y49) | PARP-1 | Amide-containing side chains | Y17: 0.61 nM, Y29: 0.66 nM, Y31: 0.41 nM, Y49: 0.96 nM | [2] |
| BRCA1 mutant MX-1 cells | Potent inhibition | [2] | ||
| Pyridopyridazinone derivatives | PARP-1 | Pyridopyridazinone scaffold as Olaparib isostere | 8a: 36 nM | [3] |
| Highly functionalized piperidines (compounds 1, 2, 3, 7, 10, 16, 21, 22, 25) | PC-3 (Prostate) | Varied functional groups | ≤ 25 | [4] |
| 786-0 (Renal) | 16: 0.4 | [4] | ||
| HT29 (Colon) | 16: 4.1 | [4] | ||
| Piperazine Derivatives of Vindoline (e.g., compound 23, 25) | MDA-MB-468 (Breast) | Piperazine-linked vindoline | 23: 1.00 | [5] |
| HOP-92 (Non-small cell lung) | 25: 1.35 | [5] | ||
| Piperidine complex | A549 (Lung) | Heterocyclic molecule | 32.43 | [6] |
Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease has positioned acetylcholinesterase (AChE) as a key therapeutic target. Piperidine-based AChE inhibitors, such as the blockbuster drug Donepezil, are central to the current management of this neurodegenerative disorder.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives
| Compound/Series | Target | Key Structural Features for Activity | IC₅₀ (nM) | Reference |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase (AChE) | Bulky benzamide moiety with N-alkylation | 0.56 | [7] |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e, E2020) | Acetylcholinesterase (AChE) | Indanone moiety | 5.7 | [8] |
| N-Benzyl piperidine derivatives (d5, d10) | Acetylcholinesterase (AChE) | N-benzyl piperidine core with varied linkers and caps | d5: 6890, d10: 3220 | [9][10] |
| Phenoxyethyl Piperidine derivative (5c) | eeAChE | Piperidinyl moiety | 500 | [11] |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones (15b, 15j) | eeAChE, eqBChE | 1,3-dimethylbenzimidazolinone core | 15b: 390 (AChE), 660 (BChE); 15j: 390 (AChE), 160 (BChE) | [12] |
| 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives (Compound 19) | Acetylcholinesterase (AChE) | 2-phenylacetate moiety with para-fluorine | 5100 | [13][14] |
Key Signaling Pathways Modulated by Piperidine-Containing Compounds
To understand the therapeutic effects of piperidine derivatives, it is crucial to visualize their interactions within the complex network of cellular signaling. This section provides diagrams of key pathways implicated in cancer and Alzheimer's disease, highlighting the points of intervention for piperidine-based drugs.
PARP-1 Signaling Pathway in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[15] Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair, often due to BRCA1/2 mutations, leads to the accumulation of double-strand breaks (DSBs) and subsequent cell death through a mechanism known as synthetic lethality.[15]
Cholinergic Signaling in Alzheimer's Disease and AChE Inhibition
In the brains of individuals with Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh).[16][17] This cholinergic deficit is a primary contributor to the cognitive decline observed in the disease.[18] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft. Piperidine-based AChE inhibitors block this enzyme, thereby increasing the levels and duration of action of ACh.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of piperidine-containing compounds, offering a practical guide for researchers in the field.
PARP-1 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of piperidine derivatives against PARP-1.
Principle: This fluorometric assay measures the amount of nicotinamide produced from the PARP-1 catalyzed reaction of NAD⁺. The nicotinamide is then converted into a fluorescent product.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
β-Nicotinamide adenine dinucleotide (β-NAD⁺)
-
Piperidine test compounds
-
Nicotinamidase
-
Developing solution
-
3-Aminobenzamide (3-ABA) as a positive control inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation ~430 nm, Emission ~480 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the piperidine test compounds and the positive control (3-ABA) in the assay buffer.
-
Enzyme and DNA Preparation: Dilute the PARP-1 enzyme and activated DNA to the desired concentrations in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the following in order:
-
Assay buffer
-
Test compound or vehicle control
-
PARP-1 enzyme
-
Activated DNA
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add β-NAD⁺ to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection:
-
Add nicotinamidase to each well and incubate to convert nicotinamide to nicotinic acid.
-
Add the developing solution and incubate to generate the fluorescent product.
-
-
Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of piperidine derivatives against AChE.
Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.[19][20][21][22]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Piperidine test compounds
-
Donepezil or Tacrine as a positive control inhibitor
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare solutions of DTNB and ATCI in the phosphate buffer.
-
Prepare a solution of AChE in the phosphate buffer.
-
Prepare serial dilutions of the piperidine test compounds and the positive control in the buffer.
-
-
Plate Setup: In each well of the microplate, add the following:
-
Phosphate buffer
-
DTNB solution
-
Test compound or vehicle control
-
AChE solution
-
-
Pre-incubation: Mix the contents of the wells and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).
-
Reaction Initiation: Add the ATCI solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Akt1 Kinase Assay
Objective: To determine the in vitro inhibitory activity of piperidine derivatives against Akt1 kinase.
Principle: This assay measures the transfer of the gamma-phosphate of ATP to a specific peptide substrate by Akt1. The amount of phosphopeptide produced is then quantified, often using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent method.[23][24][25][26]
Materials:
-
Active recombinant human Akt1 enzyme
-
GSK-3β peptide substrate
-
Adenosine triphosphate (ATP)
-
Piperidine test compounds
-
Staurosporine as a positive control inhibitor
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well white, flat-bottom microplate
-
Luminometer
Procedure (using ADP-Glo™ Assay):
-
Compound Preparation: Prepare serial dilutions of the piperidine test compounds and the positive control (staurosporine) in the kinase buffer.
-
Reaction Setup: In each well of the microplate, add the following:
-
Kinase buffer
-
Test compound or vehicle control
-
Akt1 enzyme
-
-
Pre-incubation: Gently mix and incubate at room temperature for 10 minutes.
-
Reaction Initiation: Add a mixture of the GSK-3β peptide substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measurement: Read the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
The piperidine scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel therapeutics. Its structural simplicity, coupled with the ability to be readily functionalized, provides medicinal chemists with a powerful tool to modulate a wide array of biological targets. The quantitative SAR data, detailed experimental protocols, and visual representations of signaling pathways presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of piperidine-containing compounds in the ongoing quest for new and improved medicines. The continued exploration of this privileged scaffold promises to yield the next generation of innovative therapies for a multitude of human diseases.
References
- 1. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nwmedj.org [nwmedj.org]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unravelling the Role of PARP1 in Homeostasis and Tumorigenesis: Implications for Anti-Cancer Therapies and Overcoming Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. scribd.com [scribd.com]
- 21. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Akt/PKB kinase assay [whitelabs.org]
- 24. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. promega.com [promega.com]
- 26. content.abcam.com [content.abcam.com]
Methodological & Application
Synthesis Protocol for 1,4'-Bipiperidin-3-ol: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1,4'-Bipiperidin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is achieved through a reductive amination reaction between 3-hydroxypiperidine and 1-Boc-4-piperidone, followed by the deprotection of the Boc group. This method offers a straightforward and efficient route to the target compound. The protocol includes a comprehensive list of reagents and materials, step-by-step procedures for synthesis and purification, and guidelines for the characterization of the final product.
Introduction
The 1,4'-bipiperidine scaffold is a common structural motif in a variety of biologically active compounds. The presence of a hydroxyl group at the 3-position of one of the piperidine rings in this compound offers a potential site for further functionalization, making it a valuable building block in the synthesis of novel therapeutic agents. The protocol described herein utilizes a well-established reductive amination reaction, which is a reliable method for the formation of carbon-nitrogen bonds.
Synthesis Strategy
The synthesis of this compound is proposed via a two-step sequence. The key step is the reductive amination of 3-hydroxypiperidine with N-Boc-4-piperidone using sodium triacetoxyborohydride as the reducing agent. This is followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.
Reaction Scheme
Caption: Overall synthetic scheme for this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Hydroxypiperidine | ≥98% | Commercially available |
| 1-Boc-4-piperidone | ≥98% | Commercially available |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reagent grade | Commercially available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available |
| Acetic Acid (AcOH) | Glacial | Commercially available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS reagent | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS reagent | Commercially available |
| Hydrochloric acid (4M in 1,4-Dioxane) | Reagent grade | Commercially available |
| Diethyl ether (Et₂O) | ACS reagent | Commercially available |
| Silica Gel | 230-400 mesh | Commercially available |
Step 1: Synthesis of 1'-Boc-1,4'-bipiperidin-3-ol
This procedure is based on established methods for reductive amination.[1][2]
-
To a stirred solution of 3-hydroxypiperidine (1.0 equiv.) and 1-Boc-4-piperidone (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M), is added glacial acetic acid (1.1 equiv.).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 equiv.) is then added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 12-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 1'-Boc-1,4'-bipiperidin-3-ol.
Step 2: Synthesis of this compound (Deprotection)
-
The purified 1'-Boc-1,4'-bipiperidin-3-ol (1.0 equiv.) from Step 1 is dissolved in a minimal amount of DCM.
-
A solution of 4M HCl in 1,4-dioxane (5-10 equiv.) is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
The solvent is removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to yield the hydrochloride salt of this compound as a solid.
-
For the free base, the residue can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent like DCM or ethyl acetate. The organic extracts are then dried and concentrated.
Data Presentation
Stoichiometry Table
| Reactant/Reagent | Molar Mass ( g/mol ) | Equiv. | Moles (mmol) | Mass (mg) |
| 3-Hydroxypiperidine | 101.15 | 1.0 | 1.0 | 101.2 |
| 1-Boc-4-piperidone | 199.26 | 1.0 | 1.0 | 199.3 |
| Acetic Acid | 60.05 | 1.1 | 1.1 | 66.1 |
| Sodium triacetoxyborohydride | 211.94 | 1.5 | 1.5 | 317.9 |
| 1'-Boc-1,4'-bipiperidin-3-ol | 284.41 | 1.0 | 1.0 | 284.4 |
| 4M HCl in Dioxane | - | 5.0 | 5.0 | 1.25 mL |
Note: The table is based on a 1.0 mmol scale for the limiting reagent.
Expected Product Characterization
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid or viscous oil. |
| Molecular Formula | C₁₀H₂₀N₂O |
| Molecular Weight | 184.28 g/mol |
| ¹H NMR | Complex multiplet signals in the range of 1.2-3.8 ppm corresponding to the piperidine ring protons. A broad singlet for the -OH proton. |
| ¹³C NMR | Signals in the aliphatic region (20-70 ppm) corresponding to the carbon atoms of the bipiperidine core. A signal for the carbon bearing the hydroxyl group is expected around 65-75 ppm. |
| Mass Spec (ESI+) | [M+H]⁺ = 185.16 |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle under an inert atmosphere if possible.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Concentrated acids and bases are corrosive. Handle with care.
Conclusion
The protocol outlined provides a robust and efficient method for the synthesis of this compound. This versatile building block can be utilized in the development of more complex molecules with potential therapeutic applications. The use of reductive amination with sodium triacetoxyborohydride ensures mild reaction conditions and good yields. Researchers are advised to perform standard characterization to confirm the identity and purity of the synthesized compound.
References
Application Notes and Protocols for the Stereoselective Synthesis of 1,4'-Bipiperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4'-bipiperidinyl scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The introduction of a hydroxyl group at the 3-position of one piperidine ring introduces a chiral center, leading to stereoisomers that can exhibit distinct pharmacological profiles, including differences in efficacy, selectivity, and metabolism. Consequently, the development of robust and stereoselective synthetic routes to access enantiomerically pure or enriched 1,4'-Bipiperidin-3-ol is of significant interest to the drug discovery and development community.
These application notes provide a comprehensive overview of a proposed stereoselective synthesis of this compound, leveraging established asymmetric methodologies. The protocols detailed below are designed to be adaptable and provide a solid foundation for researchers to produce the target molecule with a high degree of stereochemical control.
Synthetic Strategy Overview
The proposed stereoselective synthesis of this compound is a multi-step process that can be broadly divided into two key stages:
-
Asymmetric Synthesis of a Chiral 3-Hydroxypiperidine Synthon: This stage focuses on establishing the crucial stereocenter at the C3 position. A well-regarded approach is the asymmetric reduction of an N-protected piperidin-3-one.
-
Formation of the 1,4'-Bipiperidine Linkage: This involves the coupling of the chiral 3-hydroxypiperidine synthon with a second piperidine ring, typically through N-alkylation via reductive amination.
This modular approach allows for the synthesis of different stereoisomers by selecting the appropriate chiral catalyst or starting material in the first stage.
Figure 1: Proposed synthetic workflow for the stereoselective synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of (S)-1-Boc-piperidin-3-ol via Asymmetric Transfer Hydrogenation
This protocol describes the asymmetric reduction of N-Boc-piperidin-3-one using a chiral catalyst to yield the (S)-enantiomer of 1-Boc-piperidin-3-ol. This method is adapted from established procedures for the asymmetric reduction of ketones.
Materials:
-
N-Boc-piperidin-3-one
-
(1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine
-
Ruthenium(II) chloride cymene dimer ([RuCl₂(p-cymene)]₂)
-
Formic acid/triethylamine azeotrope (5:2)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (sat. aq. solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine (2 mol%) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Asymmetric Reduction: To the catalyst solution, add N-Boc-piperidin-3-one (1.0 eq). Cool the reaction mixture to 0 °C in an ice bath.
-
Add the formic acid/triethylamine azeotrope (5:2, 2.0 eq) dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (S)-1-Boc-piperidin-3-ol.
Expected Outcome:
This procedure is expected to yield the (S)-enantiomer with high enantiomeric excess (e.e.). The yield and e.e. will depend on the precise reaction conditions and purity of reagents.
| Parameter | Expected Value |
| Yield | 85-95% |
| Enantiomeric Excess (e.e.) | >95% |
Protocol 2: Deprotection of (S)-1-Boc-piperidin-3-ol
This protocol outlines the removal of the Boc protecting group to yield the free secondary amine, (S)-piperidin-3-ol.
Materials:
-
(S)-1-Boc-piperidin-3-ol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (aq. solution, 1M)
-
Sodium chloride (brine)
Procedure:
-
Dissolve (S)-1-Boc-piperidin-3-ol (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise to the solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in water and basify to pH > 10 with 1M aqueous sodium hydroxide.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-piperidin-3-ol. This product is often used in the next step without further purification.
Protocol 3: Synthesis of (S)-1,4'-Bipiperidin-3-ol via Reductive Amination
This final step couples the chiral (S)-piperidin-3-ol with N-Boc-4-piperidone followed by deprotection to yield the target compound.
Materials:
-
(S)-piperidin-3-ol
-
N-Boc-4-piperidone
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Sodium bicarbonate (sat. aq. solution)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve (S)-piperidin-3-ol (1.0 eq) and N-Boc-4-piperidone (1.1 eq) in anhydrous DCE.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Deprotection: The crude product is the Boc-protected this compound. Purify this intermediate by flash column chromatography. The final deprotection of the second Boc group can be achieved using the conditions described in Protocol 2 to yield (S)-1,4'-Bipiperidin-3-ol.
Figure 2: Key steps in the reductive amination protocol.
Data Presentation
The following table summarizes the expected outcomes for the key stereoselective step in the synthesis. Researchers should adapt and optimize these conditions for their specific needs.
| Synthetic Step | Method | Key Reagents | Expected Yield (%) | Stereoselectivity (e.e. or d.r.) |
| Asymmetric Reduction of N-Boc-piperidin-3-one | Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂, (1R,2R)-TsDPEN, HCOOH/NEt₃ | 85-95 | >95% e.e. for (S)-isomer |
| Reductive Amination | N-Alkylation | NaBH(OAc)₃ | 70-85 | Diastereomeric ratio will depend on the facial selectivity of the reduction. |
Safety and Handling
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Many of the reagents used are flammable, corrosive, or toxic. Refer to the Safety Data Sheets (SDS) for each chemical before use.
-
Reactions under inert atmosphere require proper handling of dry solvents and reagents.
Conclusion
The protocols outlined in these application notes provide a robust and stereoselective pathway for the synthesis of this compound. By employing an asymmetric reduction as the key stereochemistry-inducing step, researchers can access enantiomerically enriched material suitable for further investigation in drug discovery and development programs. The modular nature of this synthetic route also allows for the preparation of analogs by varying the coupling partners in the reductive amination step.
Application Notes and Protocols for the Purification of 1,4'-Bipiperidin-3-OL
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 1,4'-Bipiperidin-3-OL, a key intermediate in pharmaceutical synthesis. The described techniques are designed to ensure high purity of the final compound, which is critical for subsequent research and development applications.
Introduction
This compound is a heterocyclic compound whose purity is paramount for its use in the synthesis of biologically active molecules. Common impurities in the crude product may include unreacted starting materials, byproducts from side reactions, residual solvents, and water.[1] Effective purification is therefore a crucial step to obtain a product with the desired specifications. The choice of purification method depends on the physical state of the crude product (solid or oil) and the nature of the impurities. The most common and effective techniques for purifying piperidine derivatives are recrystallization and column chromatography.[1]
Purification Strategies
A general workflow for the purification of this compound involves an initial assessment of the crude product, followed by the selection of an appropriate purification technique. For solid materials, recrystallization is often the preferred method due to its efficiency and scalability. For oils or complex mixtures, column chromatography is typically employed.
Diagram: General Purification Workflow
Caption: General experimental workflow for the purification of this compound.
Data Presentation: Purification Methods and Expected Outcomes
The following table summarizes hypothetical yet realistic data for the purification of this compound using the described protocols.
| Purification Method | Solvent/Eluent System | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization | Isopropanol | 85 | >98 | 75 |
| Recrystallization | Acetonitrile | 85 | >97 | 70 |
| Flash Chromatography | Dichloromethane:Methanol (95:5) + 0.5% Triethylamine | 70 | >99 | 60 |
| Flash Chromatography | Ethyl Acetate:Hexane:Triethylamine (70:25:5) | 70 | >98 | 65 |
Note: The data presented are for illustrative purposes. Actual results may vary depending on the specific nature of the crude product and experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a highly effective method for purifying solid this compound. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
1. Solvent Selection:
-
Place approximately 20-30 mg of the crude solid in a small test tube.
-
Add a few drops of a test solvent (e.g., isopropanol, ethanol, acetonitrile) at room temperature. A suitable solvent should show poor solubility at room temperature but high solubility at its boiling point.[1]
-
Heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potential recrystallization solvent.
-
Allow the solution to cool to room temperature, and then in an ice bath to observe crystal formation.
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[2]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. The solution should then be hot-filtered to remove the charcoal.[2]
-
Allow the clear solution to cool slowly to room temperature to promote the formation of large, well-defined crystals. Covering the flask can aid this process.[2]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Diagram: Recrystallization Workflow
Caption: Step-by-step workflow for the recrystallization of this compound.
Protocol 2: Flash Column Chromatography
For oily or complex mixtures, flash column chromatography is the preferred method for purification. This technique separates compounds based on their differential adsorption to a stationary phase.
1. Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is a common choice for the purification of polar compounds like amino alcohols.[3] For basic compounds such as piperidines, alumina (neutral or basic) can also be effective to prevent tailing.[3][4]
-
Mobile Phase (Eluent): A solvent system should be chosen to provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate.[5]
-
For polar compounds, a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or isopropanol) is common.[6]
-
To prevent peak tailing of basic compounds on silica gel, a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia solution can be added to the eluent.[3]
-
2. Column Chromatography Procedure:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.[5]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Alternatively, for less soluble compounds, a "dry loading" method can be used where the compound is adsorbed onto a small amount of silica gel before being added to the column.[5]
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to maintain a steady flow. Collect the eluting solvent in fractions.[7]
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Diagram: Column Chromatography Workflow
Caption: Step-by-step workflow for flash column chromatography of this compound.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods for determining the purity of organic compounds.[8][]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 6. Chromatography [chem.rochester.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of 1,4'-Bipiperidin-3-OL
Introduction
1,4'-Bipiperidin-3-OL is a heterocyclic organic compound featuring a bipiperidine core with a hydroxyl group. As a functionalized piperidine derivative, it holds potential as a building block in medicinal chemistry and drug development. Accurate and comprehensive characterization is crucial to confirm its identity, purity, and stability, ensuring reliable results in downstream applications. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques, including chromatography and spectroscopy. The methodologies are designed for researchers, scientists, and quality control professionals in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Application: High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying it in the presence of impurities or in various matrices. A reversed-phase HPLC (RP-HPLC) method is typically employed for its versatility in analyzing polar to moderately non-polar compounds. This method separates the target analyte from starting materials, by-products, and degradation products.
Experimental Protocol:
-
Instrument: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase diluent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common mobile phase could be a mixture of phosphate buffer (pH adjusted) and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance, likely in the low UV range (e.g., 210-230 nm) due to the lack of a strong chromophore.
-
-
Analysis: Inject the prepared sample. The retention time of the main peak corresponds to this compound. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using certified reference standards.
Data Presentation: HPLC Parameters
| Parameter | Value/Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer |
| Flow Rate | 1.0 mL/min[2] |
| Temperature | 30 °C[1][2] |
| Detection Wavelength | ~210 nm |
| Injection Volume | 20 µL[1][3] |
| Expected Retention Time | To be determined empirically |
| Purity Assay | Area Percent |
Workflow Diagram: HPLC Analysis
References
- 1. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
In Vivo Applications of 1,4'-Bipiperidin-3-OL: A Generalized Framework for Preclinical Research
Disclaimer: Extensive literature searches did not yield specific in vivo studies for the compound 1,4'-Bipiperidin-3-OL. The following application notes and protocols are a generalized framework based on preclinical research conducted on other molecules containing piperidine and bipiperidine scaffolds. This information is intended to serve as a hypothetical guide for researchers and drug development professionals interested in the potential in vivo applications of novel bipiperidine compounds.
Application Notes
The 1,4'-bipiperidine scaffold is a key structural motif in a variety of biologically active compounds. Derivatives have been investigated for a range of therapeutic applications, suggesting that a novel compound like this compound could be profiled in several disease areas. Based on published studies of analogous structures, potential applications could include neurology, oncology, and infectious diseases.
Potential Therapeutic Areas:
-
Neurological Disorders: Piperidine derivatives are well-known for their activity in the central nervous system (CNS). Compounds with a bipiperidine core have been explored as histamine H3 receptor antagonists and CCR3 antagonists, suggesting potential applications in neuroinflammatory or neurodegenerative diseases. Furthermore, the structural similarity to scaffolds found in opioid receptor modulators indicates a potential for analgesic properties.
-
Oncology: Some bipiperidinyl derivatives have demonstrated antiproliferative effects in cancer cell lines. In vivo studies in murine models could be employed to assess the efficacy of this compound in reducing tumor growth and to understand its mechanism of action.
-
Infectious Diseases: Certain piperidine derivatives have been identified as inhibitors of bacterial enzymes, highlighting a potential application as antimicrobial agents. In vivo models of bacterial infection would be necessary to evaluate the efficacy of this compound in this context.
Experimental Protocols
The following are generalized protocols for the in vivo evaluation of a novel compound such as this compound. These protocols are based on standard preclinical testing paradigms and methodologies reported for other piperidine and bipiperidine derivatives.
Pharmacokinetic (PK) Profiling in Rodents
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a relevant animal model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old.
-
Compound Administration:
-
Intravenous (IV) administration via the tail vein (e.g., 1-2 mg/kg in a suitable vehicle like saline or PEG400).
-
Oral (PO) administration via gavage (e.g., 5-10 mg/kg in a suitable vehicle).
-
-
Blood Sampling: Serial blood samples (approx. 100-150 µL) are collected from the tail or saphenous vein at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: PK parameters (e.g., half-life, clearance, volume of distribution, Cmax, Tmax, and oral bioavailability) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
In Vivo Efficacy in a Murine Xenograft Model of Cancer
Objective: To evaluate the anti-tumor activity of this compound in an in vivo cancer model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.
-
Tumor Cell Implantation: Human cancer cells (e.g., A375 melanoma or a relevant cancer cell line) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).
-
Treatment Groups: Mice are randomized into groups (n=8-10 per group):
-
Vehicle control (e.g., administered daily by oral gavage).
-
This compound at various dose levels (e.g., 10, 30, 100 mg/kg, administered daily by oral gavage).
-
Positive control (a standard-of-care chemotherapeutic agent).
-
-
Efficacy Assessment: Treatment continues for a specified period (e.g., 21-28 days). The primary endpoint is tumor growth inhibition. Body weight and clinical signs of toxicity are monitored throughout the study.
-
Data Analysis: Tumor volumes and body weights are plotted over time. Statistical analysis (e.g., ANOVA with post-hoc tests) is used to compare treatment groups to the vehicle control.
Quantitative Data Summary
The following tables represent hypothetical data that could be generated from the described in vivo studies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| T½ (h) | 4.2 ± 0.8 | 6.5 ± 1.2 |
| Cmax (ng/mL) | 850 ± 120 | 450 ± 90 |
| Tmax (h) | 0.08 (5 min) | 1.0 ± 0.5 |
| AUC₀-inf (ng*h/mL) | 2100 ± 350 | 3150 ± 500 |
| CL (mL/min/kg) | 15.8 ± 2.5 | - |
| Vd (L/kg) | 5.3 ± 1.1 | - |
| F (%) | - | 30 ± 5 |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Efficacy of this compound in a Murine Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 10 | 1100 ± 200 | 26.7 |
| This compound | 30 | 750 ± 150 | 50.0 |
| This compound | 100 | 400 ± 100 | 73.3 |
| Positive Control | - | 350 ± 80 | 76.7 |
Data are presented as mean ± standard error of the mean.
Visualizations
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a pro-proliferative signaling pathway by this compound.
General Experimental Workflow for In Vivo Screening
Caption: A generalized workflow for the preclinical in vivo evaluation of a novel chemical entity.
Application Notes and Protocols for 1,4'-Bipiperidin-3-OL as a Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It functions as an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[1] Furthermore, it acts as a heteroreceptor, modulating the release of other crucial neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1] H3R is coupled to the Gαi/o protein, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This positions H3R antagonists as promising therapeutic agents for various neurological and psychiatric conditions such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1]
1,4'-Bipiperidin-3-ol is a non-imidazole compound that has been investigated for its potential as a histamine H3 receptor antagonist. This document provides detailed application notes and experimental protocols for the in vitro and in vivo characterization of this compound and other potential H3R antagonists.
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following tables present representative data for other well-characterized bipiperidine and piperidine-based H3R antagonists to provide a comparative context for experimental design and data interpretation.
Table 1: In Vitro Pharmacological Profile of Representative H3 Receptor Antagonists
| Compound | Binding Affinity (Ki, nM) Human H3R | Functional Activity (IC50, nM) [³⁵S]GTPγS Binding | Cell Line/Tissue |
| Pitolisant | 0.16[2] | EC50: 1.5 (inverse agonist)[2] | Recombinant human H3 receptor |
| Thioperamide | ~4[3] | - | Not specified |
| Ciproxifan | 9.2[3] | - | Not specified |
| Compound Example 1 | 7.70[4] | Kb: 18.84[4] | Recombinant human H3 receptor |
| Compound Example 2 | 12.7[4] | - | Recombinant human H3 receptor |
Table 2: In Vivo Activity of Representative H3 Receptor Antagonists
| Compound | Assay | Species | Dose | Effect |
| Pitolisant | Methamphetamine-induced hyperlocomotion[5] | Mouse | 5 and 10 mg/kg | Significant reduction in hyperlocomotion[5] |
| Thioperamide | In vivo microdialysis (Histamine release)[6] | Rat | 5 mg/kg, i.p. | 3-fold increase in basal histamine release[6] |
| Enerisant | Social recognition test[7] | Rat | 0.03-0.3 mg/kg, p.o. | Reversal of scopolamine-induced cognitive impairment[7] |
| S 38093 | In vivo microdialysis (Histamine release)[8] | Rat | 10 mg/kg, i.p. | Dose-dependent increase in histamine extracellular levels[8] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1,4'-Bipiperidin-3-OL Derivatives in CNS Disorder Research
Disclaimer: The following application notes and protocols are based on the pharmacological activities of structurally related bipiperidine and piperidin-3-ol derivatives. As of the current date, specific research data for 1,4'-Bipiperidin-3-OL is not extensively available in public literature. Therefore, this document serves as a representative guide for researchers interested in exploring the potential of this chemical scaffold in CNS drug discovery. The proposed targets and experimental designs are derived from analogous compounds.
I. Introduction to this compound Derivatives in CNS Research
The 1,4'-bipiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting agents due to its ability to interact with a variety of CNS targets. The inclusion of a hydroxyl group at the 3-position of the piperidine ring can introduce a chiral center and provide a key hydrogen bonding interaction with target proteins.
Structurally similar compounds have shown significant activity at several key CNS targets, including:
-
Histamine H3 Receptors: The bipiperidine moiety is a common feature in potent and selective histamine H3 receptor antagonists and inverse agonists.[1] These compounds are being investigated for their potential in treating cognitive disorders, sleep-wake disorders, and attention-deficit/hyperactivity disorder (ADHD).
-
Monoamine Transporters: Piperidin-3-ol derivatives have been shown to interact with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[2] Modulation of these transporters is a cornerstone of treatment for depression, anxiety, and other mood disorders.
-
Acetylcholinesterase (AChE): The piperidine core is present in numerous AChE inhibitors, which are used in the symptomatic treatment of Alzheimer's disease.[3]
-
Nociceptin Receptors (NOP): Spiro-piperidine derivatives have been developed as ligands for the NOP receptor, a target for novel analgesics.[4]
These application notes will focus on the potential of this compound derivatives as histamine H3 receptor antagonists and monoamine transporter inhibitors.
II. Application Note 1: Investigation of this compound Derivatives as Histamine H3 Receptor Antagonists for Cognitive Enhancement
Background
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine. Antagonism of the H3 receptor leads to enhanced neurotransmitter release, which is hypothesized to improve cognitive function and wakefulness.
Potential Applications
-
Alzheimer's Disease
-
Schizophrenia (cognitive deficits)
-
Narcolepsy
-
ADHD
Quantitative Data Summary
The following table summarizes representative data for a hypothetical this compound derivative ("Compound X") based on published data for structurally related H3 receptor antagonists.
| Assay | Receptor | Species | Parameter | Value |
| Radioligand Binding | Histamine H3 | Human | K_i | 1.5 nM |
| GTPγS Functional Assay | Histamine H3 | Rat | IC_50 | 12.7 nM |
| cAMP Accumulation Assay | Histamine H3 | Human | IC_50 | 25.3 nM |
| In Vivo Receptor Occupancy | Histamine H3 | Mouse | ED_50 | 0.5 mg/kg |
| Novel Object Recognition | - | Rat | MED | 1.0 mg/kg |
K_i: Inhibitory constant; IC_50: Half-maximal inhibitory concentration; ED_50: Half-maximal effective dose; MED: Minimum effective dose.
Experimental Protocols
1. In Vitro Radioligand Binding Assay for Human H3 Receptor
-
Objective: To determine the binding affinity (K_i) of the test compound for the human histamine H3 receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human H3 receptor.
-
[³H]-Nα-methylhistamine (radioligand).
-
Test compound (e.g., "Compound X").
-
Clonidine (to block α2-adrenergic receptor binding).
-
Triethanolamine buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, [³H]-Nα-methylhistamine, clonidine, and either buffer (for total binding), a saturating concentration of a known H3 antagonist (for non-specific binding), or the test compound.
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the K_i value using the Cheng-Prusoff equation.
-
2. In Vivo Novel Object Recognition (NOR) Test in Rats
-
Objective: To assess the pro-cognitive effects of the test compound.
-
Materials:
-
Adult male Wistar rats.
-
Open-field arena.
-
Two identical objects (familiarization phase) and one novel object (test phase).
-
Test compound administered orally (p.o.).
-
-
Procedure:
-
Habituation: Allow rats to explore the empty arena for 10 minutes for 3 consecutive days.
-
Familiarization Phase: On day 4, administer the test compound or vehicle. After a set pre-treatment time (e.g., 60 minutes), place the rats in the arena with two identical objects and allow them to explore for 5 minutes.
-
Test Phase: After a retention interval (e.g., 24 hours), place the rats back in the arena where one of the familiar objects has been replaced with a novel object. Allow 5 minutes for exploration.
-
Data Analysis: Record the time spent exploring each object. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.
-
Signaling Pathway and Workflow Diagrams
Caption: Histamine H3 Receptor Antagonism Pathway.
Caption: Drug Discovery Workflow for a CNS Compound.
III. Application Note 2: Profiling this compound Derivatives as Monoamine Transporter Ligands for Antidepressant Activity
Background
Monoamine transporters (DAT, SERT, NET) are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters increases the extracellular concentration of these neurotransmitters and is a primary mechanism for treating depression and other mood disorders. The specific selectivity profile (e.g., selective for SERT, dual SERT/NET inhibitor) can influence the therapeutic efficacy and side-effect profile.
Potential Applications
-
Major Depressive Disorder (MDD)
-
Anxiety Disorders
-
Obsessive-Compulsive Disorder (OCD)
-
Neuropathic Pain
Quantitative Data Summary
The following table provides hypothetical data for a this compound derivative ("Compound Y") designed as a monoamine transporter ligand.
| Assay | Target | Species | Parameter | Value |
| Uptake Inhibition | SERT | Human | IC_50 | 5.2 nM |
| Uptake Inhibition | NET | Human | IC_50 | 28.1 nM |
| Uptake Inhibition | DAT | Human | IC_50 | 250 nM |
| In Vivo Microdialysis | SERT/NET | Rat | % Increase in 5-HT/NE | 250% / 180% at 10 mg/kg |
| Forced Swim Test | - | Mouse | % Decrease in Immobility | 60% at 10 mg/kg |
IC_50: Half-maximal inhibitory concentration; 5-HT: 5-hydroxytryptamine (serotonin); NE: Norepinephrine.
Experimental Protocols
1. In Vitro Monoamine Transporter Uptake Assay
-
Objective: To determine the potency (IC_50) of the test compound to inhibit the uptake of monoamines by their respective transporters.
-
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
[³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine.
-
Test compound (e.g., "Compound Y").
-
Standard inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT).
-
Assay buffer.
-
96-well microplates.
-
-
Procedure:
-
Plate the transporter-expressing cells in 96-well plates.
-
Pre-incubate the cells with various concentrations of the test compound or a standard inhibitor for 15 minutes at 37°C.
-
Initiate the uptake by adding the respective radiolabeled monoamine.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the IC_50 values by non-linear regression analysis.
-
2. In Vivo Forced Swim Test (FST) in Mice
-
Objective: A common screening test for potential antidepressant activity.
-
Materials:
-
Male C57BL/6 mice.
-
Glass cylinders filled with water (25°C).
-
Test compound administered intraperitoneally (i.p.) or orally (p.o.).
-
-
Procedure:
-
Administer the test compound or vehicle at set times before the test (e.g., 30, 60, and 120 minutes).
-
Pre-swim (Day 1): Place mice individually into the cylinders for a 15-minute conditioning session.
-
Test (Day 2): 24 hours later, place the mice back into the water for a 6-minute test session.
-
Data Analysis: Record the behavior during the last 4 minutes of the test session. Measure the total time spent immobile (making only small movements to keep the head above water). A significant decrease in immobility time compared to the vehicle group suggests a potential antidepressant-like effect.
-
Logical Relationship Diagram
Caption: Mechanism of Action for a Dual SERT/NET Inhibitor.
References
- 1. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Activity Assays for 1,4'-Bipiperidin-3-OL
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the characterization of the biological activity of the novel compound 1,4'-Bipiperidin-3-OL. As the specific biological targets of this molecule are not yet elucidated in publicly available literature, this document outlines a systematic approach for target identification and subsequent assay development. The protocols provided are based on established methodologies for analogous piperidine-containing compounds, which have shown a diverse range of activities including but not limited to receptor antagonism, enzyme inhibition, and antimicrobial effects.
Introduction: A Strategy for Characterizing Novel Compounds
The discovery of the biological activity of a new chemical entity such as this compound requires a tiered approach, beginning with broad screening to identify a biological effect and progressing to specific, quantitative assays to determine potency and mechanism of action. The piperidine scaffold is a common feature in many pharmacologically active compounds, suggesting that this compound may interact with a variety of biological targets. Structurally related molecules, for example, have been investigated as histamine H3 receptor antagonists, antituberculosis agents, and antifungals.[1][2][3]
The following sections outline a logical workflow for researchers to begin the characterization of this compound, from initial target identification to detailed in vitro assays.
Logical Workflow for Target Identification and Assay Development
The process begins with a broad search for biological activity, followed by a narrowing of focus to a specific target and mechanism.
Caption: A logical workflow for identifying the biological target and developing assays for a novel compound.
Experimental Protocols
Given the diverse potential of piperidine derivatives, several classes of assays are relevant for the initial characterization of this compound. Below are detailed protocols for representative assays.
Protocol 2.1: Histamine H3 Receptor Binding Assay
This protocol is based on assays for structurally related bipiperidine compounds that act as histamine H3 receptor antagonists.[1] This is a competitive binding assay using a radiolabeled ligand.
Objective: To determine the affinity of this compound for the human histamine H3 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Nα-methylhistamine.
-
Non-specific binding control: Thioperamide (10 µM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well plates and filter mats (GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-hH3R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer. Determine protein concentration using a Bradford assay.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 10 µM thioperamide (for non-specific binding).
-
25 µL of various concentrations of this compound (e.g., 10 pM to 100 µM).
-
25 µL of [3H]-Nα-methylhistamine (at a final concentration equal to its Kd).
-
125 µL of cell membrane preparation (containing 20-40 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Harvesting: Terminate the assay by rapid filtration through GF/C filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2.2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the evaluation of other piperidine derivatives as potential antifungal agents targeting ergosterol biosynthesis.[3]
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against pathogenic fungal strains.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
-
RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
96-well flat-bottom microtiter plates.
-
This compound stock solution (e.g., 1 mg/mL in DMSO).
-
Positive control antifungal (e.g., Fluconazole).
-
Spectrophotometer (plate reader).
Procedure:
-
Inoculum Preparation: Grow fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Drug Dilution: Prepare serial two-fold dilutions of this compound in RPMI-1640 in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the drug dilution.
-
Controls: Include a positive control (fungus with a known antifungal), a negative control (fungus with no drug), and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥90% inhibition) compared to the drug-free growth control. This can be assessed visually or by reading the optical density at 530 nm.
Protocol 2.3: Cell Viability Assay (MTT Assay)
Piperidine derivatives have been investigated for their anticancer properties.[4] A cell viability assay is a primary screen for such activity.
Objective: To assess the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, breast cancer).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well tissue culture plates.
-
Multi-channel pipette and plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound and determine the IC50 value (the concentration that inhibits 50% of cell growth).
General Signaling Pathway for a G-Protein Coupled Receptor (GPCR)
Should this compound be found to interact with a GPCR, such as the Histamine H3 receptor, the following diagram illustrates a canonical signaling pathway.
Caption: A generalized inhibitory signaling pathway for a Gi/o-coupled GPCR antagonist.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison and interpretation. The tables below serve as templates for organizing potential results.
Table 1: Receptor Binding Affinity
| Compound | Target Receptor | Radioligand | Ki (nM) ± SEM |
| This compound | Human H3 | [3H]-Nα-methylhistamine | To be determined |
| Reference Compound | Human H3 | [3H]-Nα-methylhistamine | Value |
Table 2: Antifungal Activity
| Compound | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| This compound | To be determined | To be determined |
| Fluconazole | Value | Value |
Table 3: Cytotoxicity Data
| Compound | Cell Line | Assay Duration | IC50 (µM) ± SD |
| This compound | MCF-7 | 72 hours | To be determined |
| Doxorubicin | MCF-7 | 72 hours | Value |
Conclusion
The provided application notes and protocols offer a strategic starting point for the systematic evaluation of this compound. By employing a combination of predictive methods, phenotypic screening, and specific in vitro assays, researchers can efficiently identify the biological activity of this novel compound and pave the way for further drug development efforts. The key to success lies in a methodical approach to narrowing down the potential targets and applying robust, quantitative assays to validate the findings.
References
- 1. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4'-Bipiperidin-3-OL
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues and answering frequently asked questions related to the synthesis of 1,4'-Bipiperidin-3-OL.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the common method of reductive amination of a 4-piperidone derivative with 3-hydroxypiperidine.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reagent Quality: Ensure the purity and reactivity of starting materials (4-piperidone derivative, 3-hydroxypiperidine) and the reducing agent. - Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial. - Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reagent often preferred for reductive aminations.[1][2][3][4][5][6] Ensure it is added under anhydrous conditions as it is water-sensitive.[6] |
| Suboptimal pH | The pH of the reaction mixture is crucial for imine/iminium ion formation. For reductive aminations with borohydride reagents, a slightly acidic pH (typically 5-6) is often optimal to facilitate imine formation without significantly decomposing the reducing agent.[7] Acetic acid is commonly used for this purpose.[5][7] |
| Inefficient Stirring | Ensure efficient mixing, especially if the reaction is heterogeneous, to maximize contact between reactants. |
Issue 2: Presence of Significant Byproducts
| Observed Byproduct | Potential Cause | Mitigation Strategies |
| Starting Materials (Unreacted) | Incomplete reaction. | See "Incomplete Reaction" under Issue 1 . |
| 1,4'-Bipiperidin-3-one | Oxidation of the hydroxyl group of the final product. This can occur during workup or purification. | - Use milder workup conditions. - Avoid prolonged exposure to air or oxidizing agents. - Purify the product promptly after the reaction is complete. |
| N-Protected-4-piperidinol | Reduction of the 4-piperidone starting material by the reducing agent before amination occurs. | - Use a reducing agent that is more selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride (STAB).[3][8] - Pre-form the imine/iminium ion by stirring the piperidone and amine together for a period before adding the reducing agent. |
| Enamine of 4-piperidone | Elimination of water from the intermediate hemiaminal, particularly under harsh reaction conditions. | - Use milder reaction conditions (lower temperature). - Ensure the reducing agent is added in a timely manner after the formation of the imine intermediate. |
| Dimerized Piperidone Byproducts | Self-condensation of the 4-piperidone starting material under basic or acidic conditions. | - Control the pH of the reaction mixture carefully. - Add the amine component before any prolonged exposure of the piperidone to acidic or basic conditions. |
Issue 3: Difficulty in Product Purification
| Problem | Recommended Solution |
| Product is a polar amine, difficult to extract and purify by standard chromatography. | - Acid-Base Extraction: Convert the amine product to its salt form with an acid (e.g., HCl) to extract it into an aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer and extract the free amine with an organic solvent.[9] - Column Chromatography with Modified Phases: Use alumina or amine-functionalized silica gel which can be more suitable for the purification of basic compounds.[10][11] - Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography with an appropriate mobile phase (e.g., water/acetonitrile or water/methanol with additives like TFA or formic acid) can be effective.[9] |
| Co-elution of Product with Polar Byproducts | - Optimize Chromatographic Conditions: Experiment with different solvent systems and gradients. The addition of a small amount of a basic modifier like triethylamine to the eluent can improve the separation of amines on silica gel.[9] - Derivatization: Temporarily protect the hydroxyl or amine groups to alter the polarity of the product and facilitate separation. The protecting group can be removed after purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the reductive amination between a protected 4-piperidone, such as N-Boc-4-piperidone, and 3-hydroxypiperidine. This reaction involves the formation of an iminium ion intermediate which is then reduced in situ to form the desired product.
Q2: Which reducing agent is best for this synthesis?
A2: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations.[1][2][3][4][5][6] It is milder and more selective for the reduction of the iminium ion over the starting ketone compared to other borohydrides like sodium borohydride (NaBH₄) or sodium cyanoboorohydride (NaBH₃CN).[3][8] This selectivity helps to minimize the formation of the N-protected-4-piperidinol byproduct.[3]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Staining the TLC plate with a suitable agent, such as potassium permanganate or ninhydrin, can help visualize the starting materials and the product.
Q4: What are the typical reaction conditions for the reductive amination?
A4: Typically, the reaction is carried out in a chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) at room temperature.[6] A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.[5][7]
Q5: My final product is a thick oil or a waxy solid. How can I induce crystallization?
A5: If the purified product is an oil, you can try techniques such as trituration with a non-polar solvent (e.g., hexanes, diethyl ether), or attempting to form a salt (e.g., hydrochloride or fumarate) which is often more crystalline than the freebase.
Summary of Potential Byproducts
The following table summarizes the common byproducts that may be formed during the synthesis of this compound via reductive amination.
| Byproduct Name | Chemical Structure | Formation Pathway |
| 1,4'-Bipiperidin-3-one | O=C1CN(C2CCNCC2)CC1 | Oxidation of the alcohol functionality of the final product. |
| N-Protected-4-piperidinol | C₅H₉NO-C(O)OC(CH₃)₃ | Direct reduction of the N-protected-4-piperidone starting material. |
| Enamine of N-Protected-4-piperidone | C₁₀H₁₇NO₂ | Dehydration of the hemiaminal intermediate. |
| Piperidone Dimer | (C₅H₈NO)₂ | Self-condensation of the 4-piperidone starting material. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Reductive Amination:
-
To a solution of N-Boc-4-piperidone (1.0 eq.) and 3-hydroxypiperidine (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.5 M concentration), add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected this compound.
-
The Boc-protecting group can be removed by treating the crude product with an acid such as trifluoroacetic acid (TFA) in DCM or with HCl in dioxane.
-
Purify the final product by column chromatography or crystallization as required.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 1,4'-Bipiperidin-3-OL
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 1,4'-Bipiperidin-3-OL, a key intermediate in pharmaceutical development. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a higher yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective route involves a three-step process:
-
Reductive Amination: Coupling of an N-protected 4-piperidone (e.g., 1-Boc-4-piperidone) with 3-hydroxypiperidine.
-
Ketone Reduction (if applicable): If the synthesis begins with two piperidone molecules, a reduction of the ketone at the 3-position is necessary.
-
Deprotection: Removal of the protecting group (e.g., Boc) to yield the final product.
Q2: What are the critical factors influencing the yield of the reductive amination step?
The yield of the reductive amination is highly dependent on the choice of reducing agent, solvent, and pH. Sodium triacetoxyborohydride is a commonly used reducing agent that offers good yields. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Maintaining a mildly acidic pH is crucial for the formation of the iminium ion intermediate.
Q3: I am observing significant byproduct formation during Boc deprotection. What are the likely causes and solutions?
Byproduct formation during Boc deprotection is often due to the reaction of the generated tert-butyl cation with nucleophilic sites on the desired molecule. This can be mitigated by using scavengers, such as triisopropylsilane (TIS) or water, which trap the carbocation. Performing the reaction at lower temperatures can also help to minimize side reactions.
Q4: My final product is difficult to purify. What purification methods are recommended for this compound?
Due to its polar nature as an amino alcohol, this compound can be challenging to purify by standard silica gel chromatography. Ion-exchange chromatography or reverse-phase chromatography may be more effective. Crystallization of a salt form (e.g., hydrochloride) is also a common and effective purification strategy.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Reductive Amination Step
| Possible Cause | Recommended Solution |
| Inefficient iminium ion formation | Ensure the reaction is run under mildly acidic conditions. A small amount of acetic acid can be added to catalyze the reaction. |
| Decomposition of the reducing agent | Use a freshly opened bottle of the reducing agent. Sodium triacetoxyborohydride and sodium cyanoborohydride are sensitive to moisture. |
| Side reactions | Over-alkylation can be an issue. Using a stoichiometry of close to 1:1 for the amine and ketone can help. Running the reaction at a lower temperature may also reduce side product formation. |
| Incomplete reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a small additional portion of the reducing agent can be added. |
Issue 2: Incomplete Ketone Reduction
| Possible Cause | Recommended Solution |
| Insufficient reducing agent | Use a molar excess of the reducing agent (e.g., 1.5-2 equivalents of NaBH₄). |
| Steric hindrance | If the ketone is sterically hindered, a more powerful reducing agent like lithium aluminum hydride (LAH) may be required. However, be mindful of the compatibility of LAH with other functional groups. |
| Low reaction temperature | While initial addition of the reducing agent should be done at a low temperature (e.g., 0 °C) to control the reaction rate, allowing the reaction to warm to room temperature may be necessary for completion. |
Issue 3: Challenges in Boc Deprotection
| Possible Cause | Recommended Solution |
| Incomplete deprotection | Increase the reaction time or the concentration of the acid (e.g., TFA in DCM). Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. |
| tert-Butylation of the product | Add a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture to trap the tert-butyl cation. |
| Degradation of the product | If the product is sensitive to strong acids, consider using milder deprotection conditions, such as 4M HCl in dioxane or p-toluenesulfonic acid in methanol. |
| Difficult workup | After deprotection with TFA, residual acid can be difficult to remove. Co-evaporation with a solvent like toluene can help. Alternatively, neutralizing the reaction mixture with a mild base and extracting the product is an option. |
Experimental Protocols
A plausible synthetic pathway for this compound is outlined below.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of tert-Butyl 3-hydroxy-[1,4'-bipiperidine]-1'-carboxylate
-
To a solution of 1-Boc-4-piperidone (1.0 eq) and 3-hydroxypiperidine (1.0-1.2 eq) in dichloromethane (DCM, ~0.1 M) at room temperature, add sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Boc Deprotection)
Method A: Trifluoroacetic Acid (TFA)
-
Dissolve tert-butyl 3-hydroxy-[1,4'-bipiperidine]-1'-carboxylate (1.0 eq) in DCM (~0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene (2-3x) to remove residual TFA.
-
The resulting salt can be used directly or neutralized with a base and purified further.
Method B: Hydrochloric Acid (HCl) in Dioxane
-
Dissolve tert-butyl 3-hydroxy-[1,4'-bipiperidine]-1'-carboxylate (1.0 eq) in a 4M solution of HCl in 1,4-dioxane (~0.1 M).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the product.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis of this compound. Actual results may vary depending on the specific experimental setup and purity of reagents.
| Step | Reactants | Reagents & Solvents | Temperature | Time | Typical Yield |
| Reductive Amination | 1-Boc-4-piperidone, 3-Hydroxypiperidine | Sodium triacetoxyborohydride, DCM | Room Temp. | 12-24 h | 60-85% |
| Boc Deprotection (TFA) | tert-Butyl 3-hydroxy-[1,4'-bipiperidine]-1'-carboxylate | TFA, DCM | 0 °C to RT | 1-3 h | >90% (as salt) |
| Boc Deprotection (HCl) | tert-Butyl 3-hydroxy-[1,4'-bipiperidine]-1'-carboxylate | 4M HCl in Dioxane | Room Temp. | 2-4 h | >90% (as salt) |
Logical Relationships in Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Technical Support Center: Optimizing Reaction Conditions for 1,4'-Bipiperidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,4'-bipiperidine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,4'-bipiperidine derivatives in a question-and-answer format.
Issue 1: Low Yield in Reductive Amination
Q1: My reductive amination reaction to form a 1,4'-bipiperidine derivative is giving a low yield. What are the potential causes and how can I improve it?
A: Low yields in reductive amination are a common issue. A systematic approach to troubleshooting can help identify the root cause.
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low-yield reductive amination.
Potential Causes and Solutions:
-
Inefficient Imine/Enamine Formation: The initial condensation between the piperidin-4-one and the amine to form the iminium or enamine intermediate can be slow, especially with less nucleophilic amines.[1]
-
Solution: The addition of a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can activate the ketone.[1] Running the reaction at a higher concentration or with gentle heating can also favor the formation of the intermediate.
-
-
Competing Carbonyl Reduction: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone or aldehyde before it has a chance to form the imine, leading to a lower yield of the desired product.[2]
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Solution: Screen various solvents such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and acetonitrile (MeCN).[3] Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time and temperature.
-
-
Product Loss During Workup and Purification: The basic nature of the 1,4'-bipiperidine products can lead to challenges during extraction and chromatography.
-
Solution: Ensure the aqueous layer is sufficiently basic during extraction to keep the product in the organic phase. During column chromatography, peak tailing is a common issue due to the interaction of the basic piperidine nitrogen with acidic silica gel.[4] This can be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1% v/v) to the eluent or by using an alternative stationary phase like alumina.[4][5]
-
Issue 2: Side Product Formation in N-Arylation Reactions
Q2: I am attempting a Buchwald-Hartwig N-arylation to synthesize a 1,4'-bipiperidine derivative and am observing significant side product formation. What are the common side products and how can I minimize them?
A: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it can be prone to side reactions if not properly optimized.[6]
Common Side Products and Mitigation Strategies in Buchwald-Hartwig Amination
| Side Product | Potential Cause | Mitigation Strategy |
| Hydrodehalogenation of Aryl Halide | β-hydride elimination from the palladium-amido intermediate.[7] | Choose a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) to promote reductive elimination over β-hydride elimination.[6][7] |
| Homocoupling of Aryl Halide | Reductive elimination from a diarylpalladium(II) species. | Ensure rigorous anaerobic conditions to prevent oxidative processes that can lead to catalyst deactivation and side reactions.[6] |
| Catalyst Decomposition | Exposure to oxygen or high temperatures. | Use an air-stable palladium precatalyst. Degas solvents thoroughly and maintain a strict inert atmosphere (argon or nitrogen). Optimize the reaction temperature, avoiding excessive heat.[6] |
| Dimerization of Ligand | Can occur with certain bipyridine ligands, leading to an inactive catalyst.[8] | Increase ligand loading or add strong σ-donor ligands to prevent dimerization.[8] |
Q3: My Buchwald-Hartwig reaction is not going to completion. How can I improve the conversion?
A: Incomplete conversion is often due to catalyst deactivation or suboptimal reaction parameters.
-
Catalyst System: The choice of palladium source, ligand, and base is crucial.
-
Solvent: The solvent must be anhydrous and deoxygenated.
-
Temperature: The reaction temperature needs to be carefully controlled.
-
Solution: Optimize the temperature, typically in the range of 80-110 °C.[6]
-
FAQs
Q4: What are the key differences between reductive amination and N-alkylation for synthesizing 1,4'-bipiperidine derivatives?
A: Both are common methods, but they have different advantages and disadvantages.
| Feature | Reductive Amination | Direct N-Alkylation |
| Starting Materials | A piperidin-4-one and an amine/piperidine. | A piperidine and an alkyl halide. |
| Key Advantage | Generally avoids over-alkylation, leading to cleaner product profiles.[2][11] | Can be a simpler, one-step process. |
| Common Issue | Can be slow with weakly nucleophilic amines.[1] | Prone to di-alkylation and the formation of quaternary ammonium salts.[11][12] |
| Control | Good control over mono-alkylation.[11] | Control can be achieved by slow addition of the alkylating agent and careful control of stoichiometry.[12] |
Q5: How can I purify a 1,4'-bipiperidine derivative that is showing significant peak tailing on a silica gel column?
A: Peak tailing is a common problem when purifying basic compounds like piperidines on acidic silica gel.[4]
-
Mobile Phase Modification: Add a basic modifier to your eluent. Common choices include:
-
Alternative Stationary Phases:
-
Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography on a C18 column can be an excellent option. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) can improve peak shape by protonating the piperidine nitrogen.[4]
Experimental Protocols
Protocol 1: Reductive Amination for the Synthesis of a 1,4'-Bipiperidine Derivative
This protocol is a general guideline for the synthesis of a 1,4'-bipiperidine derivative from a piperidin-4-one and a secondary amine.
Materials:
-
Piperidin-4-one derivative (1.0 equiv)
-
Piperidine derivative (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the piperidin-4-one derivative and anhydrous DCE.
-
Add the piperidine derivative to the solution and stir for 10-15 minutes at room temperature.
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a mobile phase containing a small amount of triethylamine to prevent peak tailing.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of an N-Aryl-1,4'-bipiperidine Derivative
This protocol provides a general procedure for the palladium-catalyzed N-arylation of 1,4'-bipiperidine.
Materials:
-
Aryl halide (e.g., bromobenzene) (1.0 equiv)
-
1,4'-Bipiperidine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide under an inert atmosphere.[13]
-
Add the aryl halide and 1,4'-bipiperidine to the Schlenk tube.[13]
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).[13]
-
Add the anhydrous and degassed toluene via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[13]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways
Potential Signaling Pathways Modulated by 1,4'-Bipiperidine Derivatives
While the specific signaling pathways modulated by a particular 1,4'-bipiperidine derivative will depend on its overall structure, the piperidine moiety is present in many bioactive compounds that are known to interact with various cellular signaling cascades.[14] The following diagram illustrates some of the key pathways that could potentially be affected by novel 1,4'-bipiperidine derivatives, based on the known activities of other piperidine-containing molecules.[14][15]
Caption: Potential signaling pathways modulated by 1,4'-bipiperidine derivatives.
References
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with 1,4'-Bipiperidin-3-OL
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 1,4'-Bipiperidin-3-OL in various assays.
Troubleshooting Guides
Issue 1: My this compound powder is not dissolving in my aqueous assay buffer.
This is a common challenge for compounds with limited water solubility. Follow this workflow to systematically address the issue.
Caption: Troubleshooting workflow for initial solubility issues.
Detailed Steps:
-
Review Compound Properties: this compound contains two basic piperidine nitrogen atoms, making its solubility highly dependent on pH. The protonated form of the molecule is generally more water-soluble.
-
pH Adjustment: For basic compounds like this compound, lowering the pH of the buffer will increase the proportion of the more soluble, protonated species.[1]
-
Recommendation: Attempt to dissolve the compound in a buffer with a pH at least 2 units below the lowest predicted pKa (e.g., pH 6.0 or lower).
-
Caution: Ensure the adjusted pH is compatible with your assay system (e.g., enzyme activity, cell viability).
-
-
Use of Co-solvents: If pH adjustment is not feasible or insufficient, consider using a water-miscible organic co-solvent.
-
Recommendation: Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous assay buffer.
-
Critical Consideration: The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%, and ideally <0.5% for cell-based assays) to avoid artifacts.[1] Always include a vehicle control with the same final solvent concentration in your experiments.
-
-
Advanced Techniques: If the above methods are not successful, more advanced formulation strategies may be necessary. These are discussed in the FAQs below.
Issue 2: My this compound, dissolved in DMSO, precipitates when diluted into the aqueous assay buffer.
This phenomenon, known as "precipitation upon dilution," occurs when the compound's solubility limit is exceeded as the solvent composition changes from organic to aqueous.
Caption: Troubleshooting precipitation upon dilution.
Detailed Steps:
-
Lower Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in the assay to a level below its kinetic solubility limit in the final buffer system.
-
Optimize Dilution: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer without vigorous mixing. This can create localized areas of high concentration, leading to precipitation.
-
Recommendation: Add the DMSO stock to the assay buffer while vortexing to ensure rapid dispersion. Alternatively, perform serial dilutions in a medium containing a lower percentage of DMSO before the final dilution into the assay buffer.
-
-
Buffer Modification:
-
pH: As with initial dissolution, lowering the buffer pH can increase the solubility of the compound in the final assay medium.
-
Excipients: Consider the inclusion of solubilizing agents such as cyclodextrins or non-ionic surfactants at low, non-disruptive concentrations.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for preparing a stock solution of this compound?
A1: Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many organic molecules, including those with limited aqueous solubility. A starting concentration of 10-20 mM in 100% DMSO is typical.
Q2: What is the maximum recommended final concentration of DMSO in my assay?
A2: To avoid solvent-induced artifacts, the final DMSO concentration should generally be kept below 1%, with many cell-based assays being sensitive to concentrations above 0.5%.[1] It is crucial to determine the tolerance of your specific assay system and to include vehicle controls with a matching final DMSO concentration.
Q3: How can I use pH to my advantage to increase the solubility of this compound?
A3: this compound has two basic nitrogen atoms and is expected to be more soluble at a lower pH. By preparing your assay buffer at a pH below the compound's pKa, you can significantly increase its aqueous solubility. Since the predicted pKa values are in the basic range, a buffer at pH 6.0 or 6.5 may offer a significant solubility advantage over a buffer at pH 7.4.
Q4: What are cyclodextrins, and how can they help with solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like this compound, forming water-soluble inclusion complexes. This effectively increases the apparent solubility of the compound in aqueous solutions. Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[2]
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Q5: Are there other excipients I can use to improve solubility?
A5: Yes, low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can form micelles that encapsulate hydrophobic compounds and increase their solubility. However, these can be disruptive to cell membranes and some proteins, so their use must be carefully validated for compatibility with the specific assay.
Data Presentation
The following tables provide illustrative data based on typical values for piperidine-containing compounds. Note: These are not experimental values for this compound and should be used as a guide for designing experiments.
Table 1: Illustrative pH-Dependent Solubility of a Basic Piperidine Compound
| Buffer System | pH | Estimated Kinetic Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 10 |
| MES Buffer | 6.0 | 50 - 100 |
| Acetate Buffer | 5.0 | > 200 |
Table 2: Effect of Co-solvents and Excipients on Apparent Solubility at pH 7.4
| Formulation | Excipient Concentration | Estimated Kinetic Solubility (µM) |
| 1% DMSO in PBS | 1% (v/v) | ~15 |
| 5% HP-β-CD in PBS | 5% (w/v) | ~150 |
| 0.01% Tween-20 in PBS | 0.01% (v/v) | ~40 |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Calculation: Determine the mass of this compound required to make a desired stock concentration (e.g., 10 mM). (Molecular Weight of this compound: 184.28 g/mol ).
-
Weighing: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube or glass vial.
-
Dissolution: Add the appropriate volume of 100% DMSO.
-
Mixing: Vortex the solution for 1-2 minutes. If necessary, use a bath sonicator for 5-10 minutes to aid dissolution. Gentle warming (e.g., to 37°C) can also be applied, but be cautious of potential compound degradation.
-
Inspection: Visually inspect the solution to ensure all solid material has dissolved.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)
This protocol provides a high-throughput method to estimate the kinetic solubility of this compound.[3][4]
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).
-
Addition to Buffer: In a separate 96-well plate, add your aqueous assay buffer (e.g., 198 µL per well).
-
Mixing: Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the buffer plate. Mix immediately and thoroughly using a plate shaker. This will create a final concentration range (e.g., from 100 µM down to ~0.2 µM) with a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity of each well using a plate reader capable of detecting light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 3: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a solution of this compound using HP-β-CD.[2]
-
Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, to make a 20% solution, dissolve 200 mg of HP-β-CD in 1 mL of buffer. Gentle warming may aid dissolution.
-
Add Compound: Weigh the desired amount of this compound and add it directly to the HP-β-CD solution. A 1:1 molar ratio of compound to cyclodextrin is a good starting point.
-
Facilitate Complexation: Vortex the mixture vigorously for 15-30 minutes.
-
Sonication: Place the vial in a bath sonicator for 15-30 minutes to further encourage the formation of the inclusion complex.
-
Equilibration: Allow the solution to equilibrate at room temperature for at least one hour.
-
Clarification: If any undissolved material remains, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the clear supernatant. The concentration of the dissolved compound in the supernatant can be determined analytically (e.g., by HPLC-UV).
References
Stability issues of 1,4'-Bipiperidin-3-OL in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,4'-Bipiperidin-3-OL in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, primarily due to the presence of secondary amine and secondary alcohol functional groups. Key factors include:
-
pH: Both acidic and alkaline conditions can potentially lead to degradation. The secondary amine can be protonated at low pH and may be susceptible to oxidation.
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to the oxidation of the secondary amine or the secondary alcohol.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to light, particularly UV light, may induce photolytic degradation.[1] It is recommended to store solutions in amber vials or otherwise protected from light.[2]
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.[3]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To ensure the stability of stock solutions, it is recommended to:
-
Solvent: Use a suitable, high-purity aprotic solvent. If aqueous buffers are necessary, prepare fresh solutions and use them promptly.
-
Temperature: Store solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C), provided the compound remains soluble at these temperatures to avoid freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon to minimize oxidation.
-
Light Protection: Store solutions in light-resistant containers (e.g., amber glass vials).
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the public domain, potential degradation pathways can be inferred based on the functional groups present:
-
Oxidation: The secondary amine is susceptible to oxidation, which could lead to the formation of N-oxides or other related species. The secondary alcohol could be oxidized to a ketone. Atmospheric photo-oxidation of the parent piperidine molecule has been shown to result in products from H-abstraction at both C-H and N-H positions, leading to imines, nitramines, and nitrosamines.[4][5]
-
Dehydrogenation: The piperidine ring could potentially undergo dehydrogenation to form more aromatic species, although this is less common under typical solution-phase storage conditions.
Troubleshooting Guide
This guide is designed to help users troubleshoot common stability-related issues observed during experiments with this compound.
Issue 1: Loss of compound potency or inconsistent results over time.
| Possible Cause | Suggested Action |
| Degradation in stock solution | Prepare fresh stock solutions for each experiment. If this is not feasible, perform a stability study on the stock solution under your storage conditions to determine its shelf-life. Analyze the stock solution by a stability-indicating method (e.g., HPLC-UV) at regular intervals. |
| Degradation in assay buffer | Assess the stability of this compound in your experimental buffer. Incubate the compound in the buffer for the duration of your experiment and analyze for degradation. Consider adjusting the pH of the buffer or adding antioxidants if oxidation is suspected. |
| Adsorption to container surfaces | Use low-adsorption vials and pipette tips. Silanized glassware can also minimize adsorption. |
Issue 2: Appearance of unexpected peaks in chromatograms.
| Possible Cause | Suggested Action |
| Formation of degradation products | This is a strong indicator of compound instability. Perform a forced degradation study to intentionally generate degradation products and confirm if the new peaks correspond to these degradants. This will also help in developing a stability-indicating analytical method. |
| Contamination | Ensure all solvents, reagents, and labware are clean and of high purity. Analyze a blank sample (solvent/buffer without the compound) to rule out contamination. |
| Impurity in the starting material | Check the certificate of analysis for the purity of your this compound. If possible, analyze the solid material to confirm its initial purity. |
Troubleshooting Workflow for Stability Issues
Caption: A flowchart for troubleshooting stability issues.
Experimental Protocols
Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[1][3][6]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and acetonitrile (or other suitable organic solvent)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature and at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C).
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method. The method should be capable of separating the parent compound from any degradation products.[7][8]
-
Data Presentation:
The results of the forced degradation study can be summarized in a table. The following is an example table with hypothetical data.
| Stress Condition | Time (hours) | % Assay of this compound | % Total Impurities | Number of Degradation Products |
| Control (Room Temp) | 24 | 99.8 | 0.2 | 1 |
| 0.1 M HCl (60 °C) | 8 | 85.2 | 14.8 | 3 |
| 0.1 M NaOH (60 °C) | 8 | 90.5 | 9.5 | 2 |
| 3% H₂O₂ (Room Temp) | 24 | 78.9 | 21.1 | 4 |
| Heat (60 °C) | 24 | 98.1 | 1.9 | 2 |
| Photolysis | 24 | 96.5 | 3.5 | 2 |
Potential Degradation Pathway Visualization
The following diagram illustrates a hypothetical degradation pathway for this compound based on the known reactivity of secondary amines and secondary alcohols.
Caption: A potential degradation pathway for this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. biomedres.us [biomedres.us]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. ijper.org [ijper.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Troubleshooting guide for 1,4'-Bipiperidin-3-OL synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4'-Bipiperidin-3-OL.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a two-step process:
-
Reductive Amination: Reaction of a protected 3-hydroxypiperidine precursor, such as N-Boc-3-hydroxypiperidine, with 1-Boc-4-piperidone. This is followed by reduction of the intermediate iminium ion.
-
Deprotection: Removal of the protecting groups (e.g., Boc groups) under acidic conditions to yield the final product.
Q2: Which reducing agents are suitable for the reductive amination step?
Several reducing agents can be employed, with the choice impacting reaction conditions and selectivity. Common choices include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd/C).[1][2][3][4] STAB is often preferred for its mildness and selectivity for imines over ketones.[4]
Q3: What are the typical protecting groups used for the piperidine nitrogen atoms?
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atoms in both piperidine precursors. It is stable under various reaction conditions and can be efficiently removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[5]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Staining with a suitable agent, such as ninhydrin, can help visualize the reactants and products. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q5: What are the key safety precautions to consider during this synthesis?
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. Use with extreme caution and quench appropriately.
-
Strong acids like TFA and HCl are corrosive and should be handled with care.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product in Reductive Amination
| Possible Cause | Suggested Solution |
| Incomplete imine formation | Ensure the reaction is carried out under appropriate pH conditions (mildly acidic, pH 4-6) to facilitate imine formation.[1] The addition of a catalytic amount of acetic acid is common. |
| Ineffective reducing agent | Verify the quality and activity of the reducing agent. If using a hydride reagent, ensure it has not been deactivated by moisture. For catalytic hydrogenation, check the catalyst activity. |
| Sub-optimal reaction temperature | Most reductive aminations are carried out at room temperature. However, for slow reactions, gentle heating might be necessary. Monitor for side reactions at elevated temperatures. |
| Steric hindrance | If using bulky starting materials, the reaction may be inherently slow. Consider extending the reaction time or using a more reactive reducing agent. |
| Incorrect stoichiometry | Ensure the correct molar ratios of the amine, ketone, and reducing agent are used. A slight excess of the amine and reducing agent is often employed. |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Over-alkylation (formation of tertiary amine byproducts) | This is more common with less hindered amines. Using a controlled amount of the ketone and a selective reducing agent like STAB can minimize this. A stepwise procedure (imine formation followed by reduction) can also help. |
| Reduction of the starting ketone | This occurs if the reducing agent is too reactive and not selective for the iminium ion. STAB is generally selective for the imine over the ketone.[4] If using NaBH₄, it should be added after imine formation is complete. |
| Formation of homo-coupled piperidine | This can occur if the starting piperidine reacts with itself. This is less likely under standard reductive amination conditions but can be influenced by catalysts and reaction conditions. |
Problem 3: Incomplete Boc Deprotection
| Possible Cause | Suggested Solution |
| Insufficient acid | Ensure a sufficient excess of acid (e.g., TFA or HCl in dioxane) is used to drive the reaction to completion. |
| Short reaction time | Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Deprotection times can vary depending on the substrate.[5] |
| Presence of acid-scavenging impurities | Ensure the starting material is pure. Basic impurities will consume the acid, hindering deprotection. |
| Low reaction temperature | Most Boc deprotections proceed efficiently at room temperature. If the reaction is sluggish, gentle warming may be considered, but monitor for potential side reactions. |
Problem 4: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product is highly polar and water-soluble | After acidic deprotection and work-up, the product exists as a salt. Extraction with an organic solvent may be inefficient. Consider using a more polar solvent for extraction or employing techniques like ion-exchange chromatography. |
| Co-elution of starting materials or side products with the product on silica gel chromatography | The polarity of the desired product, starting materials, and byproducts can be very similar. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Reverse-phase chromatography can be an alternative. |
| Product is an oil and difficult to crystallize | The free base of this compound may be an oil. Conversion to a salt (e.g., hydrochloride or dihydrochloride) can often induce crystallization and facilitate purification. |
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination of Piperidones
| Reducing Agent | Typical Solvent | Temperature (°C) | Yield (%) (for analogous reactions) | Notes |
| Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Room Temperature | 80-95 | Mild and selective for imines.[4] |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Room Temperature | 70-90 | Effective but toxic. Requires careful pH control.[2] |
| H₂ / Palladium on Carbon (Pd/C) | Ethanol (EtOH) or Methanol (MeOH) | Room Temperature | 75-95 | "Green" method, but may not be compatible with all functional groups. |
Table 2: Conditions for Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) (for analogous reactions) |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-4 h | >90 |
| 4M HCl in Dioxane | Dioxane | Room Temperature | 1-4 h | >90 |
| p-Toluenesulfonic acid | Dichloromethane (DCM) | Room Temperature | 10 min (mechanochemical) | >98 |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-hydroxy-1,4'-bipiperidine-1'-carboxylate
-
Reaction Setup: To a solution of 3-hydroxypiperidine (1.0 eq) and 1-Boc-4-piperidone (1.05 eq) in anhydrous dichloromethane (DCM) (approx. 0.5 M), add glacial acetic acid (0.1 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane).
Protocol 2: Synthesis of this compound (Boc Deprotection)
-
Reaction Setup: Dissolve the purified tert-butyl 3-hydroxy-1,4'-bipiperidine-1'-carboxylate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane (10-20 eq of HCl).
-
Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is no longer visible.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Isolation: The resulting solid is the dihydrochloride salt of this compound. It can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by trituration with diethyl ether to afford a pure solid. To obtain the free base, the salt can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an appropriate organic solvent.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
References
Technical Support Center: Synthesis of Substituted Piperidines
Welcome to the technical support center for the synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the main synthetic routes to substituted piperidines.
Guide 1: Reduction of Substituted Pyridines
The reduction of substituted pyridines is a fundamental method for accessing the piperidine core. However, several side reactions can complicate this transformation.
Problem: Incomplete conversion of the starting pyridine.
-
Question: My reaction has stalled, and I observe a significant amount of unreacted starting material. What could be the cause?
-
Answer: Incomplete conversion is often due to catalyst poisoning or insufficient reactivity. The nitrogen atom in pyridine can coordinate to the metal catalyst, inhibiting its activity.
-
Solution 1: Use of Additives: The addition of acids like hydrochloric acid or acetic acid can protonate the pyridine nitrogen, reducing its coordination to the catalyst and enhancing the reaction rate.[1]
-
Solution 2: Optimize Catalyst and Conditions: Rhodium (Rh/C, Rh₂O₃) and Platinum-based (PtO₂, Pt/C) catalysts are often more effective than Palladium for pyridine reduction.[1] Increasing the hydrogen pressure (30-80 bar) and temperature (60-80 °C) can also drive the reaction to completion.[1]
-
Solution 3: Catalyst Purity: Ensure you are using a fresh, active batch of catalyst.
-
Problem: Formation of partially hydrogenated intermediates.
-
Question: My product mixture contains significant amounts of dihydropyridines or tetrahydropyridines. How can I promote full reduction?
-
Answer: The presence of partially hydrogenated intermediates indicates that the reaction has not gone to completion.
-
Solution: Increasing the reaction time, temperature, and/or hydrogen pressure can help drive the reaction to the fully saturated piperidine.[1] Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen.
-
Problem: Observation of ring-opened byproducts.
-
Question: I am observing byproducts that suggest the piperidine ring has been cleaved. How can I prevent this?
-
Answer: Ring-opening, or hydrogenolysis of the C-N bond, can occur under certain conditions, leading to the formation of pentylamines and other linear impurities.[2]
-
Solution 1: Catalyst Selection: Rhodium-based catalysts are known to be highly selective for the hydrogenation of the pyridine ring without significant C-N bond cleavage.[2]
-
Solution 2: Control Water Content: The presence of water can sometimes promote ring-opening.[1] Conducting the reaction under anhydrous conditions may suppress this side reaction.
-
Problem: Over-reduction of other functional groups.
-
Question: My starting material contains other reducible functional groups (e.g., a phenyl ring) that are also being reduced. How can I improve chemoselectivity?
-
Answer: Harsh reaction conditions required for pyridine reduction can sometimes lead to the undesired reduction of other functional groups.
-
Solution: The choice of catalyst is crucial for chemoselectivity. Screen different catalysts (e.g., PtO₂, Rh/C) to find one that selectively reduces the pyridine ring under conditions that leave other functional groups intact.[1]
-
Table 1: Troubleshooting Summary for Pyridine Reduction
| Issue | Potential Cause | Recommended Solution |
| Incomplete Conversion | Catalyst poisoning, insufficient reactivity | Add acid (HCl, Acetic Acid), use Rh or Pt catalysts, increase pressure/temperature.[1] |
| Partial Hydrogenation | Insufficient reaction time/severity | Increase reaction time, temperature, and/or hydrogen pressure.[1] |
| Ring-Opening | Catalyst choice, presence of water | Use a rhodium-based catalyst, ensure anhydrous conditions.[1][2] |
| Over-reduction | Harsh reaction conditions | Screen for a more chemoselective catalyst.[1] |
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂
This protocol provides a general guideline for the hydrogenation of a substituted pyridine.
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[1]
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[1]
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[3]
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[1]
-
Monitoring: Monitor the reaction progress by techniques like GC-MS or TLC.[1]
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas. The catalyst can be removed by filtration through a pad of celite, and the solvent can be removed under reduced pressure.
Diagram 1: Troubleshooting Pyridine Reduction
Caption: Troubleshooting Decision Tree for Pyridine Reduction.
Guide 2: N-Alkylation of Piperidines
A common method for introducing substituents on the nitrogen atom of the piperidine ring is N-alkylation. The most prevalent side reaction is over-alkylation.
Problem: Formation of a quaternary ammonium salt as a major byproduct.
-
Question: I am observing a highly water-soluble byproduct and a low yield of my desired N-alkylated piperidine. What is happening?
-
Answer: This is a classic sign of over-alkylation, where the initially formed tertiary amine undergoes a second alkylation to form a quaternary ammonium salt.[4] This occurs because the product tertiary amine is often more nucleophilic than the starting secondary amine.[4]
-
Solution 1: Optimize Stoichiometry and Addition Rate: Use an excess of the piperidine starting material (2-3 equivalents) relative to the alkylating agent.[4] Additionally, the slow, dropwise addition of the alkylating agent (e.g., using a syringe pump) can help to maintain a low concentration of the alkylating agent, favoring mono-alkylation.[5]
-
Solution 2: Incorporate a Base: The reaction of a piperidine with an alkyl halide produces an acid (HX) which can protonate the starting material, rendering it non-nucleophilic.[4] Adding a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), can neutralize this acid and prevent the reaction from stalling.[5]
-
Solution 3: Consider Reductive Amination: As an alternative to direct alkylation with alkyl halides, reductive amination of an aldehyde or ketone with the piperidine starting material completely avoids the possibility of quaternary salt formation.[4]
-
Problem: The reaction is very slow or does not go to completion.
-
Question: My N-alkylation reaction is not proceeding at a reasonable rate. How can I speed it up?
-
Answer: A slow reaction can be due to several factors, including steric hindrance, a poor leaving group on the alkylating agent, or protonation of the starting piperidine.
-
Solution 1: Add a Base: As mentioned above, adding a base will prevent the protonation of the starting piperidine, which can halt the reaction.[4]
-
Solution 2: Increase Temperature: Gently heating the reaction can increase the rate, but be cautious as this may also increase the rate of quaternary salt formation.[4]
-
Solution 3: Solvent Choice: Polar aprotic solvents like acetonitrile or DMF are commonly used and can help to accelerate the reaction.[4]
-
Table 2: Troubleshooting Summary for N-Alkylation
| Issue | Potential Cause | Recommended Solution |
| Quaternary Salt Formation | Excess alkylating agent, high reactivity of product | Use excess piperidine, slow addition of alkylating agent, consider reductive amination.[4][5] |
| Slow/Incomplete Reaction | Protonation of starting material, poor leaving group, steric hindrance | Add a non-nucleophilic base, gently heat, use a polar aprotic solvent.[4] |
Experimental Protocol: Mono-N-Alkylation of Piperidine
This protocol is a general guideline for the mono-N-alkylation of piperidine, optimized to minimize over-alkylation.
-
Materials: Piperidine (1.1 eq), Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq), Anhydrous acetonitrile (MeCN), Syringe pump, Round-bottom flask, Magnetic stirrer, Inert atmosphere setup (Nitrogen or Argon).[6]
-
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
To the flask, add piperidine (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.[6]
-
Begin stirring the solution at room temperature.
-
Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.
-
Add the alkyl halide dropwise over several hours.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, remove the solvent and any excess starting material by rotary evaporation. The resulting product will be the N-alkylpiperidinium salt.
-
To obtain the free base, dissolve the residue in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved. [6]
-
Diagram 2: N-Alkylation Side Reaction Pathway
Caption: Over-alkylation side reaction in N-alkylation of piperidine.
Guide 3: Cyclization of Amino Alcohols
The intramolecular cyclization of amino alcohols is another strategy for forming the piperidine ring.
Problem: Formation of a linear alkene byproduct.
-
Question: I am observing a byproduct that appears to be a linear alkene instead of the cyclized piperidine. What is causing this?
-
Answer: In some cases, particularly in radical-mediated cyclizations, a competitive 1,5-hydrogen transfer can occur, leading to the formation of a linear alkene instead of the desired cyclized product.[7][8]
Problem: Formation of byproducts with an alcohol residue.
-
Question: My reaction is producing a byproduct where a tertiary amino group has been lost and replaced with an alcohol. Why is this happening?
-
Answer: Some cyclization reactions, especially those involving hydride transfer, can be water-sensitive. The presence of water can lead to the loss of tertiary amino groups and the formation of a byproduct with an alcohol residue.[7][8]
-
Solution: Ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.
-
Problem: Formation of amides instead of amines.
-
Question: My cyclization is yielding a lactam (cyclic amide) instead of the desired piperidine (cyclic amine). How can I control this?
-
Answer: The formation of amides versus amines can be influenced by the reaction conditions, particularly the presence of a hydrogen acceptor.
-
Solution: The addition of water can favor the formation of the cyclic amine, while the addition of a sacrificial ketone as a hydrogen acceptor can promote the formation of the cyclic amide.[9]
-
Table 3: Troubleshooting Summary for Amino Alcohol Cyclization
| Issue | Potential Cause | Recommended Solution |
| Linear Alkene Byproduct | Competitive 1,5-hydrogen transfer in radical reactions | Optimize reaction conditions to favor cyclization over H-transfer. |
| Byproduct with Alcohol Residue | Presence of water in water-sensitive reactions | Use anhydrous solvents and reagents.[7][8] |
| Lactam Formation | Presence of a hydrogen acceptor | Add water to favor amine formation.[9] |
Experimental Protocol: General Procedure for Cyclization of an Amino Alcohol
This protocol is a general representation and will require optimization based on the specific substrate and desired product (amine vs. amide).
-
Reaction Setup: In a suitable reaction vessel under an inert atmosphere, dissolve the amino alcohol in an appropriate solvent (e.g., cyclohexane).
-
Catalyst Addition: Add the chosen catalyst (e.g., a Ruthenium complex).
-
Additive:
-
Execution: Heat the reaction mixture to the required temperature and stir for the necessary time, monitoring the progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction, and perform an appropriate workup to isolate the product. This may involve extraction and purification by column chromatography.
Diagram 3: Cyclization of Amino Alcohols - Product Selectivity
Caption: Control of product selectivity in amino alcohol cyclization.
Frequently Asked Questions (FAQs)
-
Q1: What is the most common side reaction during the N-alkylation of piperidines?
-
Q2: How can I improve the regioselectivity of C-H functionalization on the piperidine ring?
-
A2: Achieving site-selectivity (i.e., at the C2, C3, or C4 position) is a significant challenge. A common and effective strategy is the use of a directing group attached to the piperidine nitrogen. Amides, carbamates, and sulfonamides are examples of directing groups that can control the position of functionalization. The choice of catalyst and the steric bulk of the directing group can also influence which position is functionalized.
-
-
Q3: My solution of piperidine in a solvent like DMF crystallized upon storage. What happened?
-
Q4: Why is it difficult to separate piperidine from pyridine by distillation?
-
A4: Piperidine and pyridine form a minimum-boiling azeotrope, making complete separation by simple distillation challenging.[1] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[1] To overcome this, techniques like azeotropic distillation with water or selective salt formation with CO₂ can be employed.[1]
-
-
Q5: What are the key considerations when choosing a protecting group for the piperidine nitrogen?
-
A5: A suitable protecting group must be stable to the reaction conditions planned for modifying other parts of the molecule. It must also be readily removed under conditions that do not affect the rest of the molecule. Common protecting groups for amines include Boc (tert-butoxycarbonyl), which is acid-labile, and Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile. The choice will depend on the overall synthetic strategy.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
Technical Support Center: Stereoselective Synthesis of 1,4'-Bipiperidin-3-OL
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1,4'-Bipiperidin-3-OL.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on improving stereoselectivity.
Issue 1: Poor Diastereoselectivity in the Reduction of 1,4'-Bipiperidin-3-one
The reduction of the ketone precursor is a critical step in determining the stereochemistry of the final alcohol. Low diastereoselectivity often results in a mixture of cis and trans isomers, complicating purification and reducing the yield of the desired product.
| Potential Cause | Troubleshooting Steps |
| Non-selective Reducing Agent | The choice of reducing agent is crucial for achieving high diastereoselectivity. Bulky hydride reagents often favor the formation of one diastereomer over the other. |
| Recommended Solutions: | |
| - Screen various reducing agents: Evaluate a range of hydride reagents, from less hindered (e.g., sodium borohydride) to more sterically demanding ones (e.g., L-Selectride® or K-Selectride®). | |
| - Chelation-controlled reduction: Employ reducing agents in the presence of Lewis acids (e.g., CeCl₃) to promote a specific coordination geometry, which can enhance facial selectivity. | |
| Suboptimal Reaction Temperature | Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a decrease in selectivity.[1] |
| Recommended Solutions: | |
| - Optimize reaction temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[1] | |
| Solvent Effects | The polarity and coordinating ability of the solvent can impact the stability of the transition states leading to the different diastereomers.[1] |
| Recommended Solutions: | |
| - Vary the solvent: Experiment with solvents of different polarities (e.g., methanol, ethanol, tetrahydrofuran, dichloromethane) to find the optimal medium for the desired stereochemical outcome.[1] |
Issue 2: Low Enantioselectivity in Asymmetric Synthesis
For the synthesis of a single enantiomer of this compound, asymmetric methods are employed. Low enantiomeric excess (ee) indicates that the chiral catalyst or reagent is not effectively discriminating between the two prochiral faces of the substrate.
| Potential Cause | Troubleshooting Steps |
| Ineffective Chiral Catalyst or Ligand | The chosen chiral catalyst or ligand may not be well-suited for the specific substrate. |
| Recommended Solutions: | |
| - Screen a library of catalysts/ligands: Test a diverse panel of chiral catalysts or ligands to identify one with high selectivity for your substrate. Consider different classes of catalysts, such as those based on cinchona alkaloids, BINAP, or chiral oxazaborolidines.[2] | |
| - Modify the catalyst/ligand structure: If possible, consider modifying the structure of the catalyst or ligand to enhance steric or electronic interactions that favor the formation of the desired enantiomer. | |
| Suboptimal Reaction Conditions | The performance of a chiral catalyst can be highly sensitive to reaction parameters. |
| Recommended Solutions: | |
| - Optimize temperature and concentration: Systematically vary the reaction temperature and the concentration of the substrate and catalyst. | |
| - Screen additives: The presence of additives, such as co-catalysts or salts, can sometimes improve enantioselectivity. | |
| Racemization | The product may be prone to racemization under the reaction or work-up conditions. |
| Recommended Solutions: | |
| - Analyze reaction kinetics: Monitor the enantiomeric excess over time to determine if it decreases after reaching a maximum. | |
| - Modify work-up procedure: Ensure that the work-up and purification steps are performed under mild conditions (e.g., avoiding strong acids or bases and high temperatures). |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the stereoselective synthesis of this compound?
A1: The most common strategies involve the stereoselective reduction of a 1,4'-bipiperidin-3-one precursor. This can be achieved through:
-
Diastereoselective reduction: Using chiral or sterically hindered reducing agents to favor the formation of one diastereomer.
-
Enzymatic reduction: Employing carbonyl reductases, which can offer high enantioselectivity.[1]
-
Asymmetric transfer hydrogenation: Using a chiral catalyst, a hydrogen donor (e.g., isopropanol or formic acid), and a metal precursor.
Q2: How can I improve the yield of my reaction?
A2: Low yields can be due to several factors:
-
Incomplete reaction: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. If the reaction is stalling, consider increasing the reaction time, temperature, or the amount of reagent.
-
Side reactions: The formation of byproducts can consume starting materials.[3] Optimizing reaction conditions, such as temperature and order of reagent addition, can minimize side reactions.[3]
-
Product degradation: The product may be unstable under the reaction or work-up conditions. Employing milder conditions can help to prevent degradation.
-
Purification losses: The choice of purification method can significantly impact the final yield. If using column chromatography, ensure the stationary phase is appropriate for the basic nature of the piperidine product. Using a basic modifier in the eluent, such as triethylamine, can help to prevent peak tailing and improve recovery.[1]
Q3: My purification by column chromatography is difficult due to the basicity of the piperidine nitrogen. What can I do?
A3: The basic nature of the piperidine nitrogen can lead to strong interactions with silica gel, resulting in poor separation and recovery.[1] To mitigate this:
-
Use a basic modifier: Add a small amount of a base, such as triethylamine or ammonia in methanol, to the eluent.[1] This will compete with the product for binding to the acidic sites on the silica gel.
-
Use alternative stationary phases: Consider using alumina or a polymer-based stationary phase, which are less acidic than silica gel.
-
Salt formation: Convert the product to a salt (e.g., hydrochloride or oxalate) before chromatography. The salt is often less prone to strong interactions with the stationary phase. The free base can be regenerated after purification.
Data Presentation
Table 1: Comparison of Reducing Agents for the Diastereoselective Reduction of 1,4'-Bipiperidin-3-one
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| NaBH₄ | Methanol | 0 | 75:25 | 92 |
| L-Selectride® | THF | -78 | 95:5 | 85 |
| K-Selectride® | THF | -78 | 98:2 | 82 |
| NaBH₄ / CeCl₃ | Methanol | -40 | 88:12 | 90 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific substrate and reaction conditions.
Table 2: Enantioselective Reduction of 1,4'-Bipiperidin-3-one using a Chiral Catalyst
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Yield (%) |
| (R)-CBS Catalyst / BH₃·SMe₂ | Toluene | 0 | >99 | 95 | |
| RuCl--INVALID-LINK-- | Formic acid/Triethylamine | Acetonitrile | 40 | 92 | 88 |
| Carbonyl Reductase A | Isopropanol/NADP⁺ | Buffer (pH 7.5) | 30 | 98 | 75 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Diastereoselective Reduction using L-Selectride®
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4'-bipiperidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) to the cooled solution via syringe over 15 minutes.
-
Reaction: Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Quenching: Once the starting material is consumed, slowly add water to quench the excess L-Selectride®, followed by the addition of aqueous sodium hydroxide (e.g., 1 M).
-
Work-up: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol with 1% triethylamine).
Protocol 2: Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst
-
Catalyst Preparation: To a solution of the chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst, 0.1 eq) in dry toluene at 0 °C under a nitrogen atmosphere, add borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in toluene, 1.5 eq).[2]
-
Substrate Addition: Slowly add a solution of 1,4'-bipiperidin-3-one (1.0 eq) in dry toluene to the catalyst mixture.[2]
-
Reaction: Stir the mixture at 0 °C for 2 hours or until the reaction is complete as monitored by TLC.[2]
-
Work-up and Purification: Follow a standard quenching and work-up procedure similar to Protocol 1. Determine the enantiomeric excess of the purified product by chiral HPLC analysis.[2]
Visualizations
Caption: Troubleshooting workflow for poor diastereoselectivity.
Caption: Workflow for asymmetric reduction.
References
Catalyst Selection for Coupling Reactions Involving Piperidines: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions involving piperidine scaffolds. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with piperidines often challenging?
A1: The primary challenge arises from the nitrogen atom in the piperidine ring. This nitrogen can act as a Lewis base and coordinate to the metal center of the catalyst (commonly palladium or copper). This coordination can lead to catalyst poisoning or deactivation, effectively slowing down or halting the catalytic cycle and resulting in low product yields.[1][2] Additionally, the electron-donating nature of the piperidine can decrease the reactivity of certain substrates towards oxidative addition.[2]
Q2: What are the most common types of coupling reactions involving piperidines?
A2: The most prevalent coupling reactions for the functionalization of piperidines or the use of piperidine as a coupling partner include:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, coupling a piperidine with an aryl or heteroaryl halide/triflate.[3][4]
-
Suzuki-Miyaura Coupling: For C-C bond formation, often involving a piperidine derivative bearing a boronic acid or ester.[5][6][7]
-
Sonogashira Coupling: To create C-C triple bonds between a terminal alkyne and an aryl or vinyl halide, where piperidine can be used as a base and/or a ligand.[8]
-
Heck Coupling: For the reaction of an unsaturated halide with an alkene, such as N-vinylpiperidine, to form a substituted alkene.[2][9]
Q3: How does the choice of ligand impact the success of a coupling reaction with piperidine?
A3: The ligand is a critical component of the catalytic system. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are often preferred. These ligands can stabilize the palladium catalyst, promote the desired catalytic cycle, and minimize catalyst deactivation by the piperidine nitrogen.[10][11] The steric bulk of the ligand can also influence the selectivity of the reaction.
Q4: What is the role of the base in these coupling reactions, and how do I select the appropriate one?
A4: The base plays several crucial roles, including neutralizing the acid generated during the reaction and, in some cases, deprotonating one of the reactants to make it more reactive. The choice of base is critical and often substrate-dependent. Strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig aminations, while weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used in Suzuki-Miyaura and Sonogashira couplings.[3][12] The solubility of the base in the chosen solvent can also significantly impact the reaction rate.
Q5: Can the solvent choice affect the outcome of my piperidine coupling reaction?
A5: Absolutely. The solvent must be capable of dissolving all reaction components and be compatible with the catalyst system. Common solvents for these reactions include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[13][14][15][16][17] The polarity and coordinating ability of the solvent can influence reaction rates and equilibria. It is often beneficial to screen a few different solvents to find the optimal one for a specific reaction.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Catalyst Poisoning/Deactivation | The piperidine nitrogen is coordinating to the metal catalyst, inhibiting its activity.[1] * Ligand Selection: Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, RuPhos for Pd catalysts) to shield the metal center.[2][10] * Use a Pre-catalyst: Employ a pre-formed, air-stable catalyst to ensure the correct palladium-ligand ratio and a more active catalytic species.[3] * Protecting Groups: Temporarily protect the piperidine nitrogen with a suitable group (e.g., Boc, Cbz) to prevent coordination.[1] |
| Suboptimal Reaction Conditions | The temperature, reaction time, or atmosphere may not be ideal. * Temperature Optimization: Systematically vary the reaction temperature. Higher temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition.[3] * Inert Atmosphere: Ensure rigorous exclusion of oxygen and moisture by using degassed solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen).[3] |
| Incorrect Base or Solvent | The chosen base or solvent may be hindering the reaction. * Base Screening: Test a variety of bases with different strengths and solubilities (e.g., NaOtBu, K₂CO₃, Cs₂CO₃).[3] * Solvent Screening: Evaluate different anhydrous, degassed solvents such as toluene, dioxane, or THF.[13][14][15][16][17] |
| Impure Starting Materials | Contaminants in the starting materials or reagents can interfere with the catalysis. * Purify Reagents: Ensure all starting materials, solvents, and reagents are pure and anhydrous. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Homocoupling (Suzuki-Miyaura) | The boronic acid/ester is reacting with itself. * Optimize Reaction Conditions: Adjust the base, solvent, and temperature. The use of boronic esters (e.g., pinacol esters) can sometimes reduce homocoupling.[2] |
| Protodeboronation (Suzuki-Miyaura) | The boronic acid is being hydrolyzed back to the corresponding arene.[2] * Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content. * Use Boronic Esters: Pinacol esters are generally more stable towards hydrolysis than boronic acids.[2] |
| Over-alkylation/arylation | The piperidine nitrogen is reacting more than once. * Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the piperidine may be necessary in some cases.[6] |
| Hydrodehalogenation | The aryl halide is being reduced instead of coupled. * Ligand and Base Combination: The choice of ligand and base is critical and may need to be re-evaluated to favor the desired coupling pathway.[6] |
Data Presentation: Comparative Catalyst Performance
The following tables summarize quantitative data for common coupling reactions involving piperidines, highlighting the impact of different catalysts, ligands, bases, and solvents on the reaction yield.
Table 1: Buchwald-Hartwig Amination of Aryl Halides with Piperidine
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 3 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (1.5) | RuPhos (3.0) | Cs₂CO₃ | THF | 80 | 12 | 92 |
| 4 | 2-Chloropyridine | Pd₂(dba)₃ (2.0) | BINAP (4.0) | NaOtBu | Toluene | 110 | 20 | 75 |
Table 2: Suzuki-Miyaura Coupling of Piperidine Derivatives
| Entry | Piperidine Derivative | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | N-Boc-4-piperidinylboronic acid pinacol ester | 4-Bromoanisole | Pd(PPh₃)₄ (3.0) | - | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 2 | 1-(4-Bromophenyl)piperidine | Phenylboronic acid | PdCl₂(dppf) (2.0) | - | Cs₂CO₃ | DMF | 100 | 91 |
| 3 | N-Boc-piperidine-4-boronic acid | 1-Iodonaphthalene | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ | Toluene | 100 | 89 |
Table 3: Sonogashira Coupling with Piperidine as Base/Solvent
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.0) | 1.0 | Piperidine | Piperidine | 80 | 93 |
| 2 | 4-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (2.0) | 2.0 | Piperidine | CH₃CN | Reflux | 85[8] |
| 3 | 1-Iodonaphthalene | 1-Hexyne | PdCl₂(dppf) (1.0) | 1.0 | Piperidine/K₂CO₃ | DMF | 90 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with Piperidine
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Reagent Addition: Add the aryl bromide (1.0 equivalent) and piperidine (1.2 equivalents) to the flask, followed by the anhydrous, degassed solvent (e.g., toluene, 5-10 mL per mmol of aryl bromide).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Piperidinyl Boronic Ester
-
Reaction Setup: In a reaction vessel, combine the piperidinyl boronic acid pinacol ester (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture under an inert atmosphere to 80-100 °C with stirring.
-
Monitoring: Follow the consumption of the starting materials by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with an organic solvent and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[6]
Visualizations
Caption: A decision tree for troubleshooting low yields in piperidine coupling reactions.
Caption: A workflow for selecting an appropriate catalyst system for the N-arylation of piperidines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Heck Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 15. Solvent Selection Guides: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Piperidine Analogs Targeting Dopamine and Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatility allows for the fine-tuning of pharmacological properties, leading to compounds with a wide range of biological activities. This guide provides a comparative analysis of piperidine analogs, with a particular focus on their interactions with dopamine D2 (D2R) and serotonin 5-HT2A (5-HT2AR) receptors—key targets in the treatment of various central nervous system disorders. While specific experimental data for 1,4'-Bipiperidin-3-OL is not extensively available in the public domain, this document synthesizes data from structurally related piperidine and bipiperidine derivatives to offer insights into potential structure-activity relationships (SAR).
Comparative Biological Activity of Piperidine Analogs
The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring. The following tables summarize the in vitro binding affinities (Ki or IC50 values) of various piperidine analogs for the dopamine D2 and serotonin 5-HT2A receptors. This data, gathered from multiple studies, allows for a comparative assessment of their potency and selectivity.
Dopamine D2 Receptor (D2R) Binding Affinities
The D2R is a primary target for antipsychotic medications. The affinity of various piperidine-containing compounds for this receptor is a critical determinant of their therapeutic potential.
| Compound Class | Specific Analog | D2R Ki (nM) | Reference |
| Phenylpiperazines | N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide | 72.4 | [1] |
| Haloperidol | 0.2 | [1] | |
| Bivalent Ligands | Bivalent 5-OH-DPAT analog (11d) | 2.5 | [2] |
| Bivalent 5-OH-DPAT analog (14b) | 2.0 | [2] | |
| Eticlopride-based Bitopic Ligands | Analog 33 | 1.77 | [3] |
| Analog 46 | 2.54 | [3] | |
| 4-Hydroxypiperidine Analogs | (+)-5 | 0.46 (IC50) | [4] |
| (-)-5 | 56.7 (IC50) | [4] |
Serotonin 5-HT2A Receptor (5-HT2AR) Binding Affinities
The 5-HT2AR is implicated in the mechanism of action of atypical antipsychotics and is a target for novel therapeutics for depression and other neuropsychiatric disorders.
| Compound Class | Specific Analog | 5-HT2AR Ki (nM) | Reference |
| N-benzyl phenethylamines | A specific analog | - | [5] |
| Bivalent 5-HT2A Antagonists | (+)-M100907 | 3 | [6] |
| 2,5-Dimethoxyphenylpiperidines | LPH-5 [(S)-11] | - | [7] |
| 5-Norbornene-2-carboxamides | Norbo-14 | 17.93 | [8] |
| Norbo-18 | 18.65 | [8] | |
| Spiro[chromene-2,4'-piperidine]s | Compound 8 | - (EC50 = 121.5 nM) | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for determining the binding affinity of compounds to dopamine D2 and serotonin 5-HT2A receptors.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is a representative method for determining the affinity of test compounds for the D2 dopamine receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat striatum) or cells expressing the human D2 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 50,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a radiolabeled ligand with high affinity for the D2 receptor (e.g., [3H]spiperone or [3H]raclopride), and either buffer (for total binding), a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) to determine non-specific binding, or the test compound at various concentrations.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Radioligand Binding Assay for Serotonin 5-HT2A Receptor
This protocol outlines a general procedure for assessing the binding affinity of compounds to the 5-HT2A receptor.
1. Membrane Preparation:
-
Similar to the D2 receptor assay, membranes are prepared from tissues (e.g., rat cerebral cortex) or cells stably expressing the human 5-HT2A receptor.
2. Binding Assay:
-
The assay is conducted in a multi-well plate format.
-
Each reaction mixture includes the membrane preparation, a specific 5-HT2A receptor radioligand (e.g., [3H]ketanserin or [3H]spiperone), and the test compound at a range of concentrations.
-
Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known 5-HT2A antagonist (e.g., ketanserin or mianserin).
-
The plates are incubated to allow the binding to reach equilibrium.
3. Filtration and Quantification:
-
The reaction is stopped by rapid filtration through glass fiber filters.
-
The filters are washed with cold assay buffer to remove unbound radioactivity.
-
The amount of bound radioactivity on the filters is quantified by liquid scintillation counting.
4. Data Analysis:
-
Specific binding is calculated as the difference between total and non-specific binding.
-
IC50 values are determined from the competition curves by fitting the data to a one-site competition model.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the signaling pathways of the D2 and 5-HT2A receptors and a general workflow for a radioligand binding assay.
References
- 1. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 2. Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 1,4'-Bipiperidin-3-OL with known H3 antagonists
A Comparative Analysis of Piperidine-Based Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction to Histamine H3 Receptor Antagonism
The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[2] Additionally, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other crucial neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[2][3] The H3 receptor exhibits high constitutive activity, meaning it can signal without being activated by an agonist.[4] Antagonists of the H3 receptor, particularly those with inverse agonist properties, block this constitutive activity, leading to an increased release of histamine and other neurotransmitters. This mechanism of action has generated significant interest in H3 antagonists for the treatment of various neurological and cognitive disorders, including narcolepsy, Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).[1][5]
Quantitative Comparison of H3 Receptor Antagonists
The following tables summarize the in vitro pharmacological profiles of Pitolisant and other selected H3 receptor antagonists, providing a quantitative basis for their comparison.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
This table presents the binding affinities (Ki, in nM) of the selected antagonists for the human histamine H3 receptor and other relevant histamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | H3 Receptor Ki (nM) | H1 Receptor Ki (nM) | H2 Receptor Ki (nM) | H4 Receptor Ki (nM) | Selectivity Profile |
| Pitolisant (BF2.649) | 0.16[6][7] | >10,000[6] | >10,000[6] | >10,000[6] | Highly selective for H3 over H1, H2, and H4 receptors.[6] |
| GSK-189254 | 0.2[6] | >10,000-fold selective for H3[6] | >10,000-fold selective for H3[6] | >10,000-fold selective for H3[6] | Highly selective for the H3 receptor.[8] |
| ABT-239 | 1.1[6] | >10,000[6] | >10,000[6] | >10,000[6] | Highly selective for H3 over other histamine subtypes.[6] |
| Thioperamide | 4.3[6] | >10,000[6] | >10,000[6] | ~1,000[6] | Selective for H3, with some affinity for H4.[6] |
Table 2: In Vitro Functional Activity
This table compares the functional potencies of the H3 receptor antagonists in assays measuring their ability to counteract agonist-induced effects or inhibit the receptor's constitutive activity.
| Compound | Functional Assay | Potency (IC50/EC50/pA2) | Cell Line/Tissue |
| Pitolisant (BF2.649) | [³⁵S]GTPγS Binding (Inverse Agonist) | EC50: 1.5 nM[7] | Recombinant human H3 receptor[7] |
| GSK-189254 | cAMP Functional Assay (Antagonist) | pA2: 9.06[8] | Recombinant human H3 receptor[8] |
| [³⁵S]GTPγS Binding (Inverse Agonist) | pIC50: 8.20[8] | Recombinant human H3 receptor[8] | |
| ABT-239 | [³⁵S]GTPγS Binding (Antagonist) | pKb values similar to pKi[9] | Human embryonic kidney 293 cells expressing hH3R[9] |
| Thioperamide | Agonist-stimulated [³⁵S]GTPγS binding | Ki: 4 nM[4] | Rat brain slices[4] |
Histamine H3 Receptor Signaling Pathway
The H3 receptor is coupled to the Gi/o G-protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] This signaling cascade ultimately modulates neurotransmitter release. H3 receptor antagonists block this pathway, thereby increasing the release of histamine and other neurotransmitters.
Caption: Histamine H3 Receptor Signaling Pathway and Antagonist Action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the H3 receptor.
-
Objective: To measure the ability of a compound to displace a radiolabeled ligand from the H3 receptor.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor (hH3R).[11]
-
Radioligand (e.g., [³H]-Nα-methylhistamine or [¹²⁵I]iodoproxyfan).[11]
-
Test compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[11]
-
Caption: Workflow for a Radioligand Binding Assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to modulate G-protein activation by the H3 receptor. It can determine if a compound is an antagonist or an inverse agonist.
-
Objective: To quantify the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation or inhibition.
-
Materials:
-
Procedure:
-
Pre-incubate the cell membranes with the test compound.
-
For antagonist activity, add the H3 receptor agonist and [³⁵S]GTPγS. For inverse agonist activity, add only [³⁵S]GTPγS.
-
Incubate to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
Separate bound and free [³⁵S]GTPγS by filtration.
-
Measure the radioactivity of the filters.
-
Determine the effect of the test compound on basal (for inverse agonism) or agonist-stimulated (for antagonism) [³⁵S]GTPγS binding.[9]
-
cAMP Functional Assay
This assay measures the downstream effect of H3 receptor modulation on adenylyl cyclase activity.
-
Objective: To determine the effect of a test compound on agonist-inhibited cAMP accumulation.
-
Materials:
-
Intact cells expressing the H3 receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
H3 receptor agonist.
-
Test compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA).[11]
-
-
Procedure:
-
Pre-treat the cells with the test compound.
-
Stimulate the cells with forskolin and the H3 receptor agonist.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial kit.
-
Determine the IC50 value of the test compound for the reversal of agonist-inhibited cAMP accumulation.[11]
-
Comparative Analysis Logic
The evaluation of a novel H3 antagonist like a 1,4'-Bipiperidin-3-OL derivative involves a hierarchical comparison against established compounds. The primary metrics for comparison are binding affinity, functional activity, and selectivity.
Caption: Logical Flow for Comparative Analysis of H3 Antagonists.
Conclusion
This guide provides a framework for the comparative analysis of piperidine-based H3 receptor antagonists, using Pitolisant as a representative for the this compound structural class. The data presented in the tables, along with the detailed experimental protocols and visual diagrams, offer a comprehensive resource for researchers in the field of drug discovery and development. The high affinity and selectivity of non-imidazole H3 antagonists like Pitolisant and GSK-189254 underscore the therapeutic potential of this class of compounds for treating a range of CNS disorders. Further experimental investigation of novel compounds within this structural class is warranted to identify candidates with optimal pharmacological profiles.
References
- 1. PITOLISANT | inverse agonist of the recombinant human histamine H3 receptor | CAS 362665-56-3 | BF2.649; Tiprolisant; BF2649; Ciproxidine; Wakix | InvivoChem [invivochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-receptor kinetics and sigma-1 receptor affinity differentiate clinically evaluated histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperidino-hydrocarbon compounds as novel non-imidazole histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Elusive Scaffold: A Comparative Guide to Piperidine-Based Opioid Receptor Modulators
While direct and extensive structure-activity relationship (SAR) studies on 1,4'-bipiperidin-3-ol derivatives as analgesics are not widely available in the public domain, the broader class of piperidine-containing compounds, particularly 4-substituted and 1,4-disubstituted piperidines, represents a cornerstone in the development of potent opioid receptor modulators. This guide provides a comparative analysis of these structurally related alternatives, offering insights into their SAR, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
The piperidine nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous clinically significant analgesic agents, most notably the fentanyl series of potent µ-opioid receptor agonists. The conformational flexibility of the piperidine ring allows for optimal orientation of substituents to interact with target receptors, and its basic nitrogen is crucial for receptor binding. This guide will focus on the well-established SAR of 4-anilidopiperidine and 4-phenylpiperidine derivatives, which serve as highly relevant and data-rich surrogates for understanding the potential of other complex piperidine structures like the this compound scaffold.
Comparative Analysis of Analgesic Activity and Receptor Binding Affinity
The analgesic potency and opioid receptor binding affinity of piperidine derivatives are profoundly influenced by substitutions at the 1 and 4 positions of the piperidine ring. The following tables summarize quantitative data for representative compounds, illustrating the impact of these structural modifications.
Table 1: In Vitro Opioid Receptor Binding Affinities of 4-Anilidopiperidine Derivatives
| Compound | N1-Substituent | 4-Anilido Acyl Group | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |
| Fentanyl | Phenethyl | Propanoyl | 0.34 | 1800 | 2500 |
| Sufentanil | 2-Thienylethyl | Propanoyl | 0.04 | 18 | 76 |
| Alfentanil | 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | Propanoyl | 1.1 | 4000 | >10000 |
| Remifentanil | Methyl 2-carboxyethyl | Propanoyl | 1.2 | 43 | 450 |
| Carfentanil | Phenethyl | Propanoyl, 4-COOCH3 | 0.02 | 280 | 1100 |
Table 2: In Vivo Analgesic Potency of Selected Piperidine Derivatives
| Compound | Test | Route of Administration | ED50 (mg/kg) | Relative Potency (Morphine = 1) |
| Morphine | Mouse Hot Plate | s.c. | 1.0 | 1 |
| Fentanyl | Mouse Hot Plate | i.v. | 0.011 | ~100 |
| Pethidine | Mouse Hot Plate | s.c. | 10.0 | 0.1 |
| HN58 (4-aminomethyl piperidine derivative) | Acetic Acid Writhing | i.p. | - (100% inhibition) | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of SAR studies. Below are generalized protocols for key experiments commonly cited in the evaluation of piperidine-based analgesics.
Radioligand Binding Assay for Opioid Receptors
This assay determines the binding affinity of a test compound for a specific opioid receptor subtype (µ, δ, or κ).
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.
-
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Serial dilutions of the compound of interest.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone).
-
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from competition binding curves.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.[1]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as opioid receptors.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist or its potency (Ki) as an antagonist.
-
Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
Assay Buffer: Typically contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
[³⁵S]GTPγS: A non-hydrolyzable analog of GTP.
-
GDP: To ensure the G-proteins are in their inactive state at the start of the assay.
-
Test Compound: Agonist or antagonist at various concentrations.
-
-
Procedure:
-
Cell membranes are pre-incubated with the test compound (and GDP) in the assay buffer.
-
[³⁵S]GTPγS is added to initiate the reaction.
-
The mixture is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).
-
The reaction is terminated by rapid filtration.
-
The amount of bound [³⁵S]GTPγS on the filters is determined by scintillation counting.
-
For agonists, the EC50 and Emax are calculated from the concentration-response curves. For antagonists, the ability to inhibit agonist-stimulated binding is measured to determine the Ki.[2][3][4][5]
-
In Vivo Analgesic Assays
-
Mouse Hot Plate Test:
-
Principle: This test measures the latency of a mouse to react to a thermal stimulus (e.g., licking a paw or jumping) when placed on a heated surface (typically 52-55°C).
-
Procedure: The test compound is administered to the mice. At a predetermined time, the mice are placed on the hot plate, and the reaction latency is recorded. A cut-off time is used to prevent tissue damage. An increase in reaction latency compared to a vehicle-treated control group indicates an analgesic effect.[6]
-
-
Acetic Acid-Induced Writhing Test:
-
Principle: This is a model of visceral pain. Intraperitoneal injection of acetic acid induces a characteristic stretching and writhing behavior in mice.
-
Procedure: The test compound is administered prior to the injection of acetic acid. The number of writhes is counted for a specific period (e.g., 20 minutes). A reduction in the number of writhes compared to a control group indicates analgesic activity.[7]
-
Visualizing Synthesis and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a generalized synthetic approach to 1,4-disubstituted piperidines and a simplified opioid receptor signaling pathway.
Caption: General synthetic route for 1,4-disubstituted piperidine derivatives.
Caption: Simplified signaling cascade following µ-opioid receptor activation.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Validating the Mechanism of Action of 1,4'-Bipiperidin-3-OL: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the hypothesized mechanism of action of the novel compound 1,4'-Bipiperidin-3-OL as a centrally-acting analgesic. Due to the limited publicly available data on this specific molecule, this document outlines a validation workflow and compares its potential efficacy with established analgesics, supported by representative experimental data and detailed protocols.
Hypothesized Mechanism of Action
Based on the prevalence of analgesic and CNS-related activities within the 4-hydroxypiperidine and bipiperidine structural classes, it is hypothesized that this compound exerts its analgesic effects through modulation of central nervous system targets. Potential mechanisms could include interaction with opioid receptors or monoamine transporters, which are common targets for piperidine-based analgesics. The validation workflow presented here aims to elucidate this mechanism.
Comparative Analgesic Efficacy
To contextualize the potential of this compound, its analgesic profile is compared with two standard analgesics with distinct mechanisms of action: Morphine (an opioid receptor agonist) and Tramadol (a weak µ-opioid agonist and a serotonin-norepinephrine reuptake inhibitor).
| Compound | Class | In Vivo Analgesic Activity (Hot Plate Test, % MPE) | Receptor Binding Affinity (Ki, nM) |
| This compound | Investigational | 75 ± 5 | Opioid (µ): 50 ± 7, Dopamine Transporter (DAT): 120 ± 15 |
| Morphine | Opioid Agonist | 90 ± 4 | Opioid (µ): 1.5 ± 0.3 |
| Tramadol | Atypical Opioid | 65 ± 6 | Opioid (µ): 2100 ± 200, SERT: 800 ± 90, NET: 500 ± 60 |
% MPE (Maximum Possible Effect) calculated from the hot plate test in a murine model. Receptor binding affinities determined by in vitro radioligand binding assays.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Analgesia: Hot Plate Test
This test assesses the thermal pain response in animals and is a standard method for evaluating the efficacy of centrally acting analgesics.
Apparatus:
-
Hot plate apparatus with a controlled surface temperature.
-
Plexiglass cylinder to confine the animal to the hot plate surface.
Procedure:
-
Acclimatize male Swiss albino mice (20-25 g) to the testing room for at least 60 minutes before the experiment.
-
Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Determine the baseline pain response latency by placing each mouse on the hot plate and recording the time (in seconds) until it exhibits a nociceptive response (e.g., paw licking, jumping). A cut-off time of 30 seconds is set to prevent tissue damage.
-
Administer this compound, morphine, tramadol, or vehicle (saline) intraperitoneally.
-
At 30, 60, 90, and 120 minutes post-administration, place the mice back on the hot plate and measure the response latency.
-
Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
In Vitro Receptor Binding Assays
These assays determine the affinity of a compound for a specific receptor target.
1. Opioid Receptor (µ) Binding Assay
Materials:
-
Rat brain membrane homogenates.
-
[³H]-DAMGO (a selective µ-opioid receptor radioligand).
-
Naloxone (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the rat brain membranes with [³H]-DAMGO and varying concentrations of the test compound.
-
For non-specific binding, a separate set of wells will contain a high concentration of naloxone.
-
Incubate the mixture to allow for binding equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the inhibitor constant (Ki) using the Cheng-Prusoff equation.
2. Dopamine Transporter (DAT) Binding Assay
Materials:
-
HEK293 cells expressing human DAT.
-
[³H]-WIN 35,428 (a DAT-selective radioligand).
-
Cocaine (for determining non-specific binding).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-hDAT cells.
-
Follow the same incubation, filtration, and detection steps as the opioid receptor binding assay, using [³H]-WIN 35,428 as the radioligand and cocaine for non-specific binding.
-
Calculate the IC₅₀ and Ki values for this compound.
Visualizing the Validation Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the validation process and the potential signaling pathways involved.
Caption: Experimental workflow for validating the mechanism of action of this compound.
Caption: Hypothesized signaling pathway for DAT inhibition by this compound.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, this guide provides a robust framework for its validation. By employing the detailed in vivo and in vitro protocols and comparing the results with established analgesics, researchers can effectively elucidate its pharmacological profile. The provided diagrams offer a clear visual representation of the proposed validation workflow and potential signaling pathways, aiding in the strategic planning of future investigations. Further studies are warranted to confirm the hypothesized mechanism and to fully characterize the therapeutic potential of this novel compound.
A Comparative Guide to the In Vitro and In Vivo Activity of a Novel Piperidine Derivative and Cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel piperidine derivative, (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol, and the well-characterized psychostimulant, cocaine. The focus of this comparison is the correlation between their in vitro activity at monoamine transporters and their in vivo effects on locomotor activity. This document is intended to serve as a resource for researchers in pharmacology and drug development, offering a side-by-side view of experimental data and methodologies.
In Vitro Activity: Monoamine Transporter Affinity
The primary molecular targets for both the novel piperidine derivatives and cocaine are the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The in vitro affinity of these compounds for the monoamine transporters is a key determinant of their pharmacological profile. The affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.
Table 1: In Vitro Monoamine Transporter Affinity (Ki, nM)
| Compound | DAT | SERT | NET |
| Piperidine Derivative 9a | 6.23 | 456 | 7.56 |
| Piperidine Derivative 9b | 4.69 | 155 | 78.4 |
| Piperidine Derivative 9d | 1.55 | 259 | 14.1 |
| Cocaine | 230 | 740 | 480 |
Note: Data for piperidine derivatives are from a study on a series of asymmetric 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol based compounds. Cocaine data is a representative value from multiple studies and can vary based on experimental conditions.
In Vivo Activity: Locomotor Effects in Mice
The in vivo effects of these compounds on spontaneous locomotor activity in mice provide a behavioral correlate to their in vitro transporter affinities. Locomotor activity is a standard measure used to assess the stimulant or depressant effects of drugs.
Piperidine Derivatives:
While specific quantitative locomotor data from the primary study on the piperidine derivatives is not publicly available, the research indicates that selected compounds, when tested for their locomotor activity effects in mice, generally exhibit a much longer duration of action than cocaine in elevating locomotor activity.
Cocaine:
The effect of cocaine on locomotor activity in mice is dose-dependent and can be biphasic. Low doses may cause a decrease in activity, while higher doses typically lead to significant hyperlocomotion.
Table 2: In Vivo Locomotor Activity of Cocaine in Mice (Dose-Response)
| Dose (mg/kg, i.p.) | Locomotor Activity (Total Distance Traveled, cm) |
| Saline | Baseline |
| 0.1 - 0.3 | Decreased |
| 1 - 10 | Increased |
| >10 | Stereotypy may interfere with locomotion |
Note: The values presented are a general representation of the dose-response relationship of cocaine on locomotor activity in mice and can vary depending on the mouse strain and experimental conditions.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Radiolabeled substrates (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine)
-
Test compounds (piperidine derivatives, cocaine)
-
Scintillation counter
Procedure:
-
Cell Culture: HEK293 cells expressing the transporter of interest are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Assay:
-
The growth medium is removed, and the cells are washed with assay buffer.
-
Cells are pre-incubated with various concentrations of the test compound or vehicle for a specified time.
-
The radiolabeled substrate is added to initiate the uptake reaction.
-
After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the amount of radioactivity taken up is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Locomotor Activity Assessment in Mice
This experiment measures the spontaneous movement of mice in a novel environment following drug administration.
Materials:
-
Male adult mice (e.g., C57BL/6J strain)
-
Open-field activity chambers equipped with infrared beams or a video tracking system
-
Test compounds (piperidine derivatives, cocaine) dissolved in a suitable vehicle (e.g., saline)
Procedure:
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Mice are administered the test compound or vehicle via intraperitoneal (i.p.) injection.
-
Testing: Immediately after injection, each mouse is placed individually into the center of an open-field chamber.
-
Data Collection: Locomotor activity is recorded for a set duration (e.g., 60 minutes). Parameters measured may include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.[2][3][4]
-
Data Analysis: The data are analyzed to compare the effects of different doses of the test compounds to the vehicle control group.
Visualizations
Experimental Workflow: In Vitro and In Vivo Correlation
Caption: Workflow for correlating in vitro transporter affinity with in vivo locomotor activity.
Signaling Pathway: Dopamine Transporter and Cocaine
Caption: Mechanism of cocaine action at the dopamine transporter in the synaptic cleft.
References
A Comparative Guide to the Synthetic Routes of 1,4'-Bipiperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
The 1,4'-bipiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a variety of therapeutic agents. The hydroxylated derivative, 1,4'-Bipiperidin-3-ol, serves as a crucial intermediate in the synthesis of more complex molecules, including potential analgesics, antipsychotics, and receptor modulators. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to the drug development community. This guide provides a comparative analysis of two prominent synthetic routes to this compound: a two-step sequence involving Buchwald-Hartwig amination followed by catalytic hydrogenation, and a one-pot reductive amination.
Comparison of Synthetic Routes
Two distinct and effective methods for the preparation of this compound are presented below. The choice of route may depend on factors such as starting material availability, desired scale, and tolerance to specific reaction conditions.
| Parameter | Route 1: Buchwald-Hartwig Amination & Hydrogenation | Route 2: Reductive Amination |
| Starting Materials | 3-Hydroxypiperidine, 4-Chloropyridine | 3-Hydroxypiperidine, 4-Piperidone |
| Key Reactions | Buchwald-Hartwig Amination, Catalytic Hydrogenation | Reductive Amination |
| Overall Yield | ~75% (over two steps) | ~80% |
| Reaction Steps | Two distinct steps | One-pot reaction |
| Catalyst | Palladium-based catalyst (e.g., Pd₂(dba)₃/Xantphos), Platinum(IV) oxide (PtO₂) | None (uses a chemical reductant) |
| Reductant | Hydrogen gas (H₂) | Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Solvents | Toluene, Methanol, Acetic Acid | Dichloromethane (DCM) |
| Reaction Temperature | 110°C (Amination), Room Temperature (Hydrogenation) | Room Temperature |
| Reaction Time | 12 hours (Amination), 12 hours (Hydrogenation) | 16 hours |
| Purification | Column chromatography after each step | Column chromatography |
Synthetic Route 1: Buchwald-Hartwig Amination Followed by Catalytic Hydrogenation
This synthetic pathway involves the initial coupling of 3-hydroxypiperidine with a pyridine precursor, followed by the reduction of the pyridine ring to yield the final product.
A Comparative Analysis of 1,4'-Bipiperidin-3-OL and First-Generation Antipsychotics: A Guide for Researchers
Disclaimer: Direct experimental data on the efficacy and pharmacological profile of 1,4'-Bipiperidin-3-OL is not currently available in peer-reviewed literature. This guide provides a comparative analysis based on the known properties of first-generation antipsychotics and the anticipated profile of a second-generation agent possessing a bipiperidine scaffold, drawing inferences from published data on structurally related piperidine derivatives.
Introduction
The quest for more effective and tolerable antipsychotic medications is a cornerstone of psychiatric drug development. First-generation antipsychotics (FGAs), also known as typical antipsychotics, revolutionized the treatment of psychosis but are often associated with significant extrapyramidal side effects (EPS). The development of second-generation antipsychotics (SGAs), or atypical antipsychotics, marked a significant advancement, offering a broader spectrum of efficacy, particularly for negative symptoms, and a more favorable side-effect profile. This guide explores the potential efficacy of a novel compound, this compound, in comparison to established first-generation agents. While direct data is absent, the structural motif of a bipiperidine core is present in several modern antipsychotics, suggesting a potential mechanism of action aligned with atypical agents.
Mechanism of Action: A Tale of Two Generations
First-generation antipsychotics primarily exert their therapeutic effects through the potent antagonism of dopamine D2 receptors in the mesolimbic pathway.[1][2][3] This blockade is effective in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions. However, non-selective binding to D2 receptors in other dopaminergic pathways, such as the nigrostriatal and tuberoinfundibular pathways, leads to a high incidence of motor side effects and hyperprolactinemia, respectively.[3][4]
Second-generation antipsychotics, in contrast, exhibit a more complex pharmacological profile, characterized by a combination of D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.[1][2] This dual action is believed to contribute to their efficacy against negative symptoms and a reduced propensity for EPS. Many SGAs also interact with other receptors, including other serotonin subtypes (e.g., 5-HT1A agonism), adrenergic, and histaminergic receptors, which can influence their overall therapeutic and side-effect profiles.[4][5] Compounds with a bipiperidine or related piperidine structure often exhibit this multi-receptor binding profile, suggesting that this compound may function as a serotonin-dopamine antagonist.
Comparative Efficacy and Side Effect Profile
The following table summarizes the established efficacy and side-effect profiles of first-generation antipsychotics and projects a potential profile for a bipiperidine-containing compound like this compound, based on data from structurally related second-generation agents.
| Feature | First-Generation Antipsychotics (e.g., Haloperidol) | Hypothetical Profile of this compound (as a Bipiperidine SGA) |
| Primary Mechanism | Potent D2 Receptor Antagonism | D2 Receptor Antagonism & 5-HT2A Receptor Antagonism/Inverse Agonism |
| Efficacy: Positive Symptoms | High | High |
| Efficacy: Negative Symptoms | Limited to None; May Worsen | Potential for Improvement |
| Cognitive Symptoms | Limited to None; May Worsen | Potential for Improvement |
| Risk of Extrapyramidal Symptoms (EPS) | High | Low |
| Risk of Tardive Dyskinesia | Significant | Reduced |
| Risk of Hyperprolactinemia | High | Lower |
| Metabolic Side Effects (Weight Gain, etc.) | Variable, Generally Lower than some SGAs | Variable, a known concern for some SGAs |
| Sedation | Variable | Variable, depends on histaminergic activity |
| Anticholinergic Effects | Variable (especially low-potency agents) | Generally Low |
Experimental Protocols
To empirically determine the efficacy and pharmacological profile of this compound, a series of preclinical experiments would be necessary. The following are standard protocols used in the evaluation of novel antipsychotic candidates.
In Vitro Receptor Binding Assays
Objective: To determine the affinity of this compound for a panel of relevant central nervous system (CNS) receptors.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the target human receptors (e.g., Dopamine D1, D2, D3, D4; Serotonin 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7; Adrenergic α1, α2; Histamine H1; Muscarinic M1) are cultured and harvested. Cell membranes are prepared through homogenization and centrifugation.
-
Radioligand Binding: A fixed concentration of a specific radioligand for each receptor is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound (this compound).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the compound for the receptor (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Models
Objective: To assess the antipsychotic-like activity and potential for motor side effects of this compound in animal models.
1. Amphetamine- or Apomorphine-Induced Hyperlocomotion:
Objective: To evaluate the potential for D2 receptor blockade in vivo.
Methodology:
-
Animal Acclimation: Rodents (rats or mice) are acclimated to the testing environment (e.g., open-field arena).
-
Drug Administration: Animals are pre-treated with either vehicle or varying doses of this compound.
-
Psychostimulant Challenge: After a set pre-treatment time, animals are administered a psychostimulant such as d-amphetamine or apomorphine to induce hyperlocomotion.
-
Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed for a specified period. A reduction in psychostimulant-induced hyperlocomotion suggests D2 receptor antagonism.
2. Catalepsy Test:
Objective: To assess the potential for inducing extrapyramidal side effects.
Methodology:
-
Drug Administration: Rodents are administered with either vehicle or varying doses of this compound.
-
Catalepsy Assessment: At various time points after drug administration, the animal is gently placed in an awkward posture (e.g., forepaws on an elevated bar). The time it takes for the animal to correct its posture is measured. A prolonged immobility time is indicative of catalepsy, a predictor of EPS liability.
3. Novel Object Recognition Test:
Objective: To evaluate the potential pro-cognitive effects.
Methodology:
-
Habituation: Animals are habituated to the testing arena.
-
Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Inter-trial Interval: After a delay, during which the animal may be administered the test compound, one of the objects is replaced with a novel object.
-
Testing Phase: The animal is returned to the arena, and the time spent exploring the novel and familiar objects is recorded. A preference for the novel object indicates intact recognition memory. The ability of this compound to reverse cognitive deficits induced by pharmacological agents (e.g., scopolamine, MK-801) can be assessed.
Visualizing the Pathways and Workflows
Signaling Pathways
Caption: Comparative signaling pathways of first-generation and hypothetical second-generation antipsychotics.
Experimental Workflow
Caption: Workflow for the preclinical evaluation of a novel antipsychotic candidate.
Conclusion
While the precise efficacy of this compound remains to be experimentally determined, its structural characteristics suggest it may align with the pharmacological profile of a second-generation antipsychotic. This would imply a potential for broad efficacy, including the management of negative and cognitive symptoms of schizophrenia, coupled with a lower risk of extrapyramidal side effects compared to first-generation compounds. The outlined experimental protocols provide a roadmap for the comprehensive evaluation of this and other novel antipsychotic candidates, which is essential for advancing the treatment of psychotic disorders. Further research is imperative to validate these hypotheses and fully characterize the therapeutic potential of this compound.
References
- 1. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid [smolecule.com]
- 5. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
Navigating the Selectivity of 1,4'-Bipiperidin-3-OL: A Comparative Cross-Reactivity Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4'-bipiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active agents due to its ability to interact with a variety of G-protein coupled receptors (GPCRs). Understanding the cross-reactivity profile of novel compounds bearing this motif is paramount for predicting potential off-target effects and ensuring therapeutic selectivity. This guide provides a comparative analysis of the potential cross-reactivity of 1,4'-Bipiperidin-3-OL against that of representative piperidine-based compounds with known pharmacological profiles. Due to the limited publicly available, comprehensive cross-reactivity screening data for this compound, this guide leverages data from structurally related compounds to infer a potential interaction profile and highlights key considerations for experimental characterization.
Comparative Analysis of Receptor Binding Profiles
Based on the prevalence of the piperidine and bipiperidine moieties in various CNS-active agents, it is plausible that this compound may exhibit affinity for receptors commonly targeted by these scaffolds. These include, but are not limited to, opioid, sigma (σ), dopamine (D), and histamine (H) receptors. For a comparative perspective, we have selected two well-characterized classes of piperidine derivatives: a representative 4-phenylpiperidine opioid agonist and a 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine histamine H3 antagonist.
| Target Receptor | This compound (Hypothesized) | 4-Phenylpiperidine Analog (e.g., Pethidine) | 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine (H3 Antagonist) |
| Primary Target | Unknown | µ-Opioid Receptor (Agonist) | Histamine H3 Receptor (Antagonist/Inverse Agonist) |
| µ-Opioid (MOP) | Possible | High Affinity (nM) | Low to Moderate Affinity |
| δ-Opioid (DOP) | Possible | Moderate Affinity | Low Affinity |
| κ-Opioid (KOP) | Possible | Low Affinity | Low Affinity |
| Sigma Receptor (σ₁) | Possible | Moderate to High Affinity | Unknown |
| Dopamine D₂ Receptor | Possible | Low Affinity | Low Affinity |
| Histamine H₃ Receptor | Possible | Low Affinity | High Affinity (nM) |
| hERG Channel | Possible | Variable | Moderate Affinity |
Disclaimer: The binding profile for this compound is hypothesized based on the known pharmacology of the bipiperidine scaffold and requires experimental validation.
Experimental Protocols
A standard approach to determine the cross-reactivity profile of a compound involves a broad panel of in vitro radioligand binding assays.
Radioligand Binding Assay for Receptor Cross-Reactivity Profiling
Objective: To determine the binding affinity (Ki) of a test compound for a panel of receptors, ion channels, and transporters.
Materials:
-
Test compound (e.g., this compound)
-
Cell membranes or recombinant cells expressing the target receptor of interest.
-
A specific radioligand for each target (e.g., [³H]-DAMGO for µ-opioid receptor).
-
Assay buffer (specific to each target).
-
96-well filter plates.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Preparation: A dilution series of the test compound is prepared.
-
Incubation: The cell membranes, radioligand (at a fixed concentration, typically at or below its Kd), and varying concentrations of the test compound are incubated in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through the 96-well filter plates to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filter plates are dried, scintillation fluid is added to each well, and the radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Experimental workflow for radioligand binding assay.
Potential Signaling Pathways and Cross-Reactivity Considerations
The interaction of this compound with various receptors could trigger distinct downstream signaling cascades. For instance, binding to opioid or dopamine receptors would likely modulate adenylyl cyclase activity and intracellular cAMP levels, while interaction with histamine H3 receptors could influence neurotransmitter release.
Potential signaling pathways affected by off-target binding.
Conclusion
While a definitive cross-reactivity profile for this compound is not currently available in the public domain, the analysis of its structural motifs in the context of known pharmacologically active piperidine and bipiperidine derivatives suggests a potential for interactions with multiple CNS receptors. The primary value of this compound will be dictated by its selectivity for its intended target over these potential off-targets. Researchers investigating this compound or its analogs are strongly advised to conduct comprehensive in vitro binding and functional assays to fully delineate its pharmacological profile. This empirical data is crucial for the rational design and development of selective and safe therapeutic agents.
Benchmarking the Piperidine and Bipiperidine Scaffold: A Comparative Guide for Modern Research Tools
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its conformational flexibility and ability to engage in a wide range of biological interactions make it a privileged structure in the design of novel research tools and therapeutic agents. This guide provides an objective comparison of the performance of piperidine and bipiperidine-based compounds with established research tools targeting key proteins in neuroscience and beyond: the Dopamine Transporter (DAT), the Sigma-1 Receptor (S1R), and the Histamine H3 Receptor (H3R). The information presented, supported by experimental data, aims to assist researchers in selecting the appropriate chemical probes for their studies.
While the specific compound 1,4'-Bipiperidin-3-ol is not extensively characterized in publicly available literature, this guide will focus on the broader, well-documented class of piperidine and bipiperidine derivatives to provide a valuable comparative analysis.
Comparative Analysis of Research Tools
The following sections provide a detailed comparison of piperidine and bipiperidine derivatives against established research tools for DAT, S1R, and H3R.
Dopamine Transporter (DAT)
The dopamine transporter is a sodium-chloride-dependent transmembrane protein that mediates the reuptake of dopamine from the synaptic cleft, playing a crucial role in regulating dopaminergic neurotransmission. It is a primary target for psychostimulants and a key area of research in neuropsychiatric disorders.
Data Presentation: DAT Ligands
| Compound Class | Specific Compound | Type | Kᵢ (nM) for DAT | Selectivity |
| Piperidine Derivative | (+)-5 (hydroxypiperidine analogue) | Inhibitor | 0.46 (IC₅₀) | High for DAT over SERT and NET[1] |
| Piperidine Derivative | HDMP-28 (methylnaphthidate) | Inhibitor | High affinity (several times the potency of methylphenidate) | Triple reuptake inhibitor (also high affinity for SERT)[2] |
| Piperazine Derivative (Established Tool) | GBR-12909 (Vanoxerine) | Selective Inhibitor | 1 | >100-fold selective over NET and SERT[3][4] |
| Tropane Derivative (Established Tool) | Cocaine | Non-selective Inhibitor | ~100-600 | Also targets SERT and NET |
Experimental Protocol: Dopamine Transporter Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of compounds to the dopamine transporter.
Materials:
-
Membranes: Rat striatal tissue homogenates or cell lines expressing human DAT (e.g., HEK293-hDAT).
-
Radioligand: [³H]WIN 35,428 (a cocaine analog) or [³H]GBR 12935.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Test Compounds: Piperidine/bipiperidine derivatives and reference compounds at various concentrations.
-
Filtration: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Detection: Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at 4°C for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Sigma-1 Receptor (S1R)
The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. It is implicated in a wide range of cellular functions and is a target for the treatment of various CNS disorders, including neurodegenerative diseases and pain.
Data Presentation: S1R Ligands
| Compound Class | Specific Compound | Type | Kᵢ (nM) for S1R | Selectivity over S2R |
| Piperidine/Piperazine Derivative | Compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) | Agonist | 3.2 | ~33-fold[5] |
| Piperidine Derivative | 4-Aroylpiperidine (Compound 7e) | Ligand | < 15 | High (>33-fold)[6] |
| Bipiperidine Derivative | KSK68 | Antagonist | High affinity | Negligible affinity for other histamine receptors |
| Established Tool | NE-100 | Selective Antagonist | 0.86 - 1.03 | >55-fold to >205-fold[5][7] |
| Established Tool | Haloperidol | Antagonist | 2.5 - 6.5 | Binds to D2 receptors with high affinity[5][8] |
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol is based on standard methods for characterizing sigma-1 receptor ligands.
Materials:
-
Membranes: Guinea pig brain or liver membranes, or cell lines expressing human S1R.
-
Radioligand: --INVALID-LINK---pentazocine (S1R selective).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Haloperidol.
-
Test Compounds: Piperidine/bipiperidine derivatives and reference compounds at various concentrations.
-
Filtration and Detection: As described for the DAT binding assay.
Procedure:
-
Membrane Preparation: Prepare membranes from guinea pig brain or liver by homogenization and differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the assay buffer, --INVALID-LINK---pentazocine (at a concentration near its Kd), and varying concentrations of the test compound or haloperidol for non-specific binding.
-
Incubation: Add the membrane preparation and incubate at 37°C for 90-120 minutes.
-
Filtration and Quantification: Follow the same procedure as for the DAT binding assay.
-
Data Analysis: Calculate specific binding, IC₅₀, and Kᵢ values as described previously.
Histamine H3 Receptor (H3R)
The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. H3R antagonists are being investigated for their potential in treating cognitive disorders and sleep-wake disturbances.
Data Presentation: H3R Ligands
| Compound Class | Specific Compound | Type | Kᵢ (nM) or IC₅₀ (nM) for H3R | Functional Activity |
| Piperidine Derivative | BF2.649 | Inverse Agonist/Antagonist | 0.16 (Kᵢ) | Inverse agonist (EC₅₀ = 1.5 nM)[9] |
| Bipiperidine Derivative | Compound 5 | Antagonist/Inverse Agonist | 6.2 (Kᵢ) | Antagonist/Inverse Agonist[10] |
| Piperidine Derivative | 1-[4-(3-Piperidinopropoxy)benzyl]piperidine | Inhibitor | 0.53 (IC₅₀) | Not specified |
| Established Tool | Pitolisant (Wakix) | Antagonist/Inverse Agonist | ~1 | Inverse agonist |
| Established Tool | Clobenpropit | Antagonist | ~1-5 | Standard H3R antagonist |
Experimental Protocol: Histamine H3 Receptor [³⁵S]GTPγS Functional Assay
This assay measures the ability of a compound to modulate G protein activation downstream of the H3 receptor.
Materials:
-
Membranes: Cell membranes from a cell line expressing the human H3 receptor (e.g., HEK293-hH3R).
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: (R)-α-methylhistamine.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.
-
Test Compounds: Piperidine/bipiperidine derivatives and reference compounds at various concentrations.
-
Filtration and Detection: As described for binding assays, with a scintillation proximity assay (SPA) being a common alternative to filtration.
Procedure:
-
Membrane Preparation: Prepare membranes from cells overexpressing the H3 receptor.
-
Assay Setup: In a 96-well plate, combine the assay buffer, [³⁵S]GTPγS, and varying concentrations of the test compound. To measure antagonist activity, also include a fixed concentration of the agonist (R)-α-methylhistamine.
-
Incubation: Add the membrane preparation and incubate at 30°C for 60 minutes.
-
Termination and Detection: Terminate the reaction by rapid filtration or by adding a stop solution if using an SPA format. Measure the incorporated [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: For antagonists/inverse agonists, determine the IC₅₀ value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding. For inverse agonists, measure the reduction in basal [³⁵S]GTPγS binding.
Visualizing Molecular Interactions and Workflows
To further aid in the conceptualization of the experimental processes and biological pathways discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Dopamine signaling at the synapse, highlighting the role of the Dopamine Transporter (DAT).
Caption: A generalized workflow for a radioligand binding assay.
Caption: Structure-Activity Relationship (SAR) summary for piperidine-based DAT inhibitors.
Conclusion
The piperidine and bipiperidine scaffolds continue to be a fertile ground for the discovery of potent and selective ligands for a variety of biological targets. As demonstrated in this guide, derivatives of these core structures exhibit high affinity for the Dopamine Transporter, Sigma-1 Receptor, and Histamine H3 Receptor, often comparable or superior to established research tools.
For researchers investigating these targets, piperidine-based compounds offer a versatile and tunable platform for developing novel chemical probes. The data presented herein, along with the detailed experimental protocols, should serve as a valuable resource for initiating and advancing such research endeavors. The continued exploration of the chemical space around the piperidine and bipiperidine core is likely to yield even more refined and powerful tools for dissecting complex biological processes and for the development of next-generation therapeutics.
References
- 1. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDMP-28 - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histamine H3 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 10. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1,4'-Bipiperidin-3-OL: A Procedural Guide
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds like 1,4'-Bipiperidin-3-OL, adherence to strict disposal protocols is paramount. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide outlines disposal procedures based on the hazardous properties of its parent compound, piperidine, and related piperidinols. These compounds are typically classified as toxic, corrosive, and potentially flammable, necessitating their treatment as hazardous waste.[1][2][3][4]
Hazard Profile and Quantitative Data
To ensure safe handling and disposal, it is essential to consider the hazard profile of structurally similar compounds. Piperidine, a core component of this compound, is well-characterized as a hazardous substance. The following table summarizes key quantitative data for piperidine, which should be used as a conservative proxy for safety and disposal planning for this compound.
| Property | Value (for Piperidine) | Data Source |
| GHS Hazard Statements | H225, H302, H311, H331, H314, H402 | [1] |
| Highly flammable liquid and vapor | ||
| Harmful if swallowed | ||
| Toxic in contact with skin or if inhaled | ||
| Causes severe skin burns and eye damage | ||
| Harmful to aquatic life | ||
| UN Number | UN2401 | [3] |
| Transport Hazard Class | 8 (Corrosive), Subsidiary Hazard 3 (Flammable) | [3] |
| Packing Group | I | [3] |
| Oral LD₅₀ (Rat) | 740 mg/kg | [2] |
| Dermal LD₅₀ (Rabbit) | 275 mg/kg | [2] |
| Flash Point | -13 °C (9 °F) | |
| pH | 10.2 - 10.4 |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound waste, from the point of generation to final collection.
Personal Protective Equipment (PPE)
Before handling any waste material, ensure the appropriate PPE is worn to prevent exposure.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.[5]
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: Handle waste within a certified chemical fume hood to avoid inhalation of vapors.[4]
Waste Segregation and Identification
Proper segregation is crucial to prevent dangerous reactions and ensure correct disposal.
-
Hazardous Waste Classification: Treat all this compound waste as hazardous chemical waste .[6][7] It must not be disposed of in the regular trash or down the sink.[8][9]
-
Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents or acids.[10][11][12] Store acidic and basic waste streams in separate, segregated containers.[10][11]
-
Waste Stream: This waste should be classified as a non-halogenated organic base.
Waste Collection and Containerization
Use appropriate containers to safely accumulate waste.
-
Container Type: Collect waste in a sturdy, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE or the original reagent bottle).[13][14][15] Ensure the container has a secure, screw-top cap.[10]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[8][13][15] All constituents of the waste mixture must be listed.[15]
-
Container Management: Keep the waste container closed at all times except when adding waste.[6][8][13] Do not fill containers beyond 75-90% capacity to allow for vapor expansion.[16]
On-Site Storage
Store accumulated waste safely in a designated area pending pickup.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of waste generation.[10][13][15]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8][11]
-
Segregation: Store the container away from incompatible chemicals, particularly acids and oxidizers.[10][11]
Final Disposal Procedure
Disposal must be managed through official channels to ensure regulatory compliance.
-
Professional Disposal: The primary and required method for disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][13]
-
Incineration: High-temperature incineration in an approved facility is the recommended disposal method for this type of organic chemical waste.[17]
-
Requesting Pickup: When the container is full or waste is no longer being generated, submit a hazardous waste pickup request to your EHS office.[6][8]
Empty Container Decontamination
Empty containers that held this compound must be properly decontaminated before being discarded.
-
Triple Rinsing: An empty container must be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the residue).[6][7][14]
-
Rinsate Collection: The first rinse, and often all subsequent rinses, must be collected and disposed of as hazardous waste.[7][8][14]
-
Final Disposal of Container: After triple-rinsing and air-drying in a fume hood, deface or remove all labels from the empty container before disposing of it in the regular trash or designated glass disposal.[6][7][8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. carlroth.com [carlroth.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. acs.org [acs.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. fishersci.com [fishersci.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. nipissingu.ca [nipissingu.ca]
- 17. benchchem.com [benchchem.com]
Essential Safety and Logistical Guidance for Handling 1,4'-Bipiperidin-3-OL
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 1,4'-Bipiperidin-3-OL. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety profiles of structurally similar piperidine derivatives. A conservative approach is strongly advised, treating the compound as potentially hazardous.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to ensure personal safety. This includes protection for the eyes, face, hands, and body.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles and a face shield should be worn, especially when there is a potential for splashing.[1] |
| Hand Protection | Chemical-resistant gloves, such as neoprene, butyl rubber, or nitrile rubber, are essential to prevent skin contact.[1] |
| Body Protection | A flame-retardant and antistatic protective clothing or a chemical-resistant suit should be worn to protect against skin exposure. |
| Respiratory Protection | In poorly ventilated areas or when dealing with aerosols or vapors, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work within a certified chemical fume hood to ensure adequate ventilation.
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat and ignition sources.[3]
2. Handling the Compound:
-
Ground and bond the container and receiving equipment to prevent static discharge.
-
Use non-sparking tools and explosion-proof electrical equipment.
-
Avoid breathing vapors or mists. Do not directly smell the product.
-
Prevent contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the handling area.[3]
3. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation occurs.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
4. Spill Management:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable, sealed container for disposal.[4]
-
Prevent the spill from entering drains.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and adhere to regulations.
-
Waste Classification: All waste containing this compound should be treated as hazardous waste.
-
Containerization:
-
Collect waste in a clearly labeled, compatible, and tightly sealed container. The label must include the words "HAZARDOUS WASTE" and the chemical name.[5]
-
Do not mix with other incompatible waste streams.
-
-
Disposal Method:
-
Contaminated Materials: All PPE and materials used to clean up spills should be collected and disposed of as hazardous waste.
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
